Longistyline A
Description
from Cajanus cajan; structure in first source
Properties
CAS No. |
64095-60-9 |
|---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-methoxy-2-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C20H22O2/c1-15(2)9-12-18-19(21)13-17(14-20(18)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3/b11-10+ |
InChI Key |
MPDBOKIOROLWQP-ZHACJKMWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Activity of Longistyline A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is based on the currently available scientific literature. Publicly accessible information on the biological activity of Longistyline A is limited, with research primarily focused on its neuroprotective effects. Further comprehensive studies are required to fully elucidate its pharmacological profile.
Introduction
This compound is a naturally occurring phenolic compound that has garnered interest for its potential therapeutic properties. This document provides a detailed overview of the documented biological activity of this compound, with a focus on its neuroprotective effects. The information is presented to cater to researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for understanding its mechanism of action and experimental evaluation.
Neuroprotective Activity of this compound
The primary reported biological activity of this compound is its neuroprotective effect against corticosterone-induced neurotoxicity. Research has demonstrated that this compound can mitigate the detrimental effects of high concentrations of corticosterone on neuronal cells.
Quantitative Data on Neuroprotective Effects
The neuroprotective effects of this compound have been observed in PC12 cells, a cell line commonly used in neuroscience research as a model for neuronal cells. The following table summarizes the key quantitative data from a study investigating these effects.
| Cell Line | Stressor | This compound Concentration | Observed Effects | Reference |
| PC12 | 100 µmol/L Corticosterone | 4.0, 8.0, and 16.0 µmol/L | Alleviation of corticosterone-induced effects: increased cell survival rate, decreased lactate dehydrogenase (LDH) release, reduced DNA fragmentation, decreased intracellular Ca2+ concentration, and diminished caspase-3 activity. The effects did not show a clear dose-dependent manner. | [1] |
Proposed Mechanism of Neuroprotection
This compound is suggested to exert its neuroprotective effects by modulating key intracellular signaling events associated with apoptosis and cellular stress. The proposed mechanism involves the downregulation of intracellular calcium levels and the inhibition of caspase-3 activity, both of which are critical mediators of programmed cell death.
Caption: Proposed neuroprotective mechanism of this compound.
Experimental Protocols
The following sections outline generalized methodologies for key experiments to assess the neuroprotective activity of this compound, based on the available literature.
Cell Culture and Treatment
PC12 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates. To induce neurotoxicity, cells are exposed to corticosterone. For neuroprotection studies, cells are co-incubated with corticosterone and varying concentrations of this compound for a specified duration (e.g., 48 hours).
Assessment of Cell Viability and Cytotoxicity
-
Cell Viability (MTT Assay): This colorimetric assay measures the metabolic activity of cells. After treatment, MTT solution is added to the cells, and the resulting formazan crystals are dissolved in a solvent. The absorbance is measured to determine the percentage of viable cells relative to a control group.
-
Cytotoxicity (LDH Release Assay): Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell membrane damage. The amount of LDH in the medium is quantified using a commercially available kit to assess the level of cytotoxicity.
Apoptosis Assays
-
DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of genomic DNA into smaller fragments. This can be visualized by agarose gel electrophoresis of extracted DNA, which will show a characteristic "ladder" pattern in apoptotic cells.
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay that detects the cleavage of a specific substrate.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
Intracellular calcium levels can be measured using fluorescent calcium indicators such as Fura-2 AM. Cells are loaded with the dye, and the fluorescence intensity is measured using a fluorescence microscope or a plate reader to determine the relative changes in [Ca2+]i upon treatment.
Caption: General experimental workflow for evaluating the neuroprotective activity of this compound.
Other Potential Biological Activities (Underexplored)
While the neuroprotective effects of this compound are the most documented, its chemical structure as a stilbenoid suggests the potential for other biological activities, which are common for this class of compounds. These may include:
-
Anticancer Activity: Stilbenoids are known to possess anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
-
Anti-inflammatory Activity: Many stilbenoids exhibit anti-inflammatory effects by modulating inflammatory signaling pathways such as NF-κB.
-
Antioxidant Activity: The phenolic structure of this compound suggests it may have antioxidant properties, enabling it to scavenge free radicals.
It is important to emphasize that these are hypothetical activities based on the chemical class of this compound, and dedicated research is required to validate these potential effects.
Conclusion and Future Directions
This compound has demonstrated promising neuroprotective activity in in vitro models, primarily by mitigating corticosterone-induced neurotoxicity through the modulation of intracellular calcium and caspase-3 activity. The current body of evidence, however, is limited, and further research is essential to fully understand its pharmacological profile.
Future research should focus on:
-
Elucidating the detailed molecular mechanisms underlying its neuroprotective effects.
-
Investigating its potential anticancer, anti-inflammatory, and antioxidant properties.
-
Conducting in vivo studies to validate its therapeutic potential in animal models of neurodegenerative diseases and other conditions.
-
Performing structure-activity relationship studies to identify more potent analogs.
The development of this compound as a therapeutic agent will depend on a more comprehensive understanding of its biological activities and safety profile.
References
Unveiling Longistyline A: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Longistyline A, a prenylated stilbenoid with noteworthy biological activity. As interest in natural products for drug discovery continues to grow, a comprehensive understanding of the sources, isolation, and potential mechanisms of action of compounds like this compound is paramount. This document details its primary natural source, quantitative data, experimental protocols for its isolation and analysis, and insights into the signaling pathways of a closely related compound, Longistyline C.
Natural Sources of this compound
This compound is a naturally occurring stilbenoid that has been identified in the plant kingdom. The primary and most well-documented source of this compound is the pigeon pea plant.
-
Cajanus cajan (L.) Millsp. (Pigeon Pea): this compound is an abundant stilbene found in the leaves of Cajanus cajan.[1][2] This legume, widely cultivated in tropical and subtropical regions, is the principal source from which this compound has been isolated and characterized. The leaves, in particular, have been shown to contain the highest concentrations of stilbenes compared to other parts of the plant.[3]
Quantitative Analysis
Quantitative analysis of this compound and its related compound, Longistyline C, has been performed on different parts of the Cajanus cajan plant. The leaves have been identified as the most abundant source of these stilbenoids.
| Compound | Plant Part | Concentration (% of total stilbene content) | Method of Analysis |
| Total Stilbenes | Leaves | 1.96% | HPLC |
| Total Stilbenes | Tender Stems | 0.43% | HPLC |
| Total Stilbenes | Stems | 0.08% | HPLC |
| Total Stilbenes | Roots | 0.01% | HPLC |
Table 1: Quantitative analysis of total stilbene content in various parts of Cajanus cajan. Data sourced from a study on the quantification of stilbenes in pigeon pea.[3]
A study focused on developing quality control criteria for Cajanus cajan established a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound and Longistyline C.[4] The method demonstrated good linearity for this compound in the range of 0.00288 - 0.0576 µg, with an average recovery of 98.9% and a Relative Standard Deviation (RSD) of 2.4%.[4]
Experimental Protocols
The following sections detail the methodologies for the isolation and quantification of this compound from its natural source, based on established scientific literature.
Isolation of this compound from Cajanus cajan Leaves
This protocol is based on the methodology described for the isolation of this compound and C for quality control and bioactivity studies.[1][2][4]
1. Extraction:
- Air-dried and powdered leaves of Cajanus cajan are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.
- The extraction is typically carried out over an extended period (e.g., overnight) and may be repeated to ensure maximum yield.
- The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.
2. Fractionation:
- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
3. Chromatographic Purification:
- The fraction containing this compound (typically the less polar fraction) is subjected to column chromatography on silica gel.
- A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the compounds.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
- Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[3]
Quantitative Analysis by RP-HPLC
This protocol is adapted from a validated method for the quantification of this compound and C in Cajanus cajan.[4]
1. Standard and Sample Preparation:
- A standard stock solution of purified this compound is prepared in methanol.
- The plant material (e.g., dried leaves) is powdered, and a known amount is extracted with methanol using ultrasonication or maceration.
- The extract is filtered and diluted to a known volume with methanol.
2. HPLC Conditions:
- Column: Thermo BDS Hypersil C18 column (4.6 mm x 250 mm, 5 µm).[4]
- Mobile Phase: A mixture of methanol and water (e.g., 8:2 v/v).[4]
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detector set at a wavelength where this compound shows maximum absorbance.
- Injection Volume: A fixed volume of the standard and sample solutions is injected.
3. Quantification:
- A calibration curve is constructed by plotting the peak area against the concentration of the this compound standards.
- The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
Signaling Pathways of a Related Compound: Longistyline C
While specific signaling pathways for this compound have not been extensively reported, research on the closely related stilbenoid, Longistyline C, also isolated from Cajanus cajan, has provided insights into its neuroprotective effects. Longistyline C has been shown to exert its neuroprotective activity against glutamate-induced injury in PC12 cells by regulating the NMDAR/NR2B-ERK1/2 signaling pathway and restoring endoplasmic reticulum function.[5][6][7]
Caption: Neuroprotective signaling pathway of Longistyline C.
This diagram illustrates that glutamate binding to the NMDAR/NR2B receptor leads to an upregulation of CaMKII and subsequent endoplasmic reticulum (ER) stress. Longistyline C is shown to inhibit the NMDAR/NR2B receptor and downregulate CaMKII, leading to an upregulation of p-ERK and p-CREB, which promotes neuroprotection. Additionally, Longistyline C alleviates ER stress.
Conclusion
This compound, a promising bioactive stilbenoid, is primarily sourced from the leaves of Cajanus cajan. This guide has provided a consolidated resource for researchers by detailing its natural origin, presenting available quantitative data, outlining experimental protocols for its isolation and analysis, and offering insights into the mechanistic pathways of a closely related compound. Further research into the specific signaling pathways of this compound will be crucial in fully elucidating its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Longistylin A, a natural stilbene isolated from the leaves of Cajanus cajan, exhibits significant anti-MRSA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ç»ä¸æ£ç´¢ [library.usx.edu.cn]
- 4. [Determination of longistylin A and longistylin C in Cajanus cajan] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Longistyline C acts antidepressant in vivo and neuroprotection in vitro against glutamate-induced cytotoxicity by regulating NMDAR/NR2B-ERK pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Longistyline C acts antidepressant in vivo and neuroprotection in vitro against glutamate-induced cytotoxicity by regulating NMDAR/NR2B-ERK pathway in PC12 cells | PLOS One [journals.plos.org]
- 7. Longistyline C acts antidepressant in vivo and neuroprotection in vitro against glutamate-induced cytotoxicity by regulating NMDAR/NR2B-ERK pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Longistyline A: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Longistyline A, a stilbenoid compound isolated from Cajanus cajan (pigeon pea), has emerged as a molecule of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a primary focus on its neuroprotective effects. Drawing parallels with the closely related compound, Longistyline C, this document also explores potential anti-proliferative activities. Detailed experimental protocols for key assays, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.
Core Mechanism of Action: Neuroprotection
The principal characterized mechanism of action for this compound is its neuroprotective effect against corticosterone-induced neurotoxicity in pheochromocytoma (PC12) cells, a well-established in vitro model for neuronal studies. Corticosterone, a glucocorticoid, induces neuronal damage and apoptosis, mimicking some aspects of stress-related neuronal injury. This compound has been shown to mitigate these effects through the modulation of key intracellular signaling pathways.
The proposed mechanism centers on the regulation of intracellular calcium homeostasis and the inhibition of apoptosis. Specifically, this compound has been observed to decrease the intracellular calcium concentration ([Ca2+]i) and inhibit the activity of caspase-3, a critical executioner enzyme in the apoptotic cascade.[1]
Signaling Pathways
The precise signaling cascade initiated by this compound is not fully elucidated. However, based on the observed downstream effects and studies on the related compound Longistyline C, a putative pathway can be proposed. Longistyline C has been shown to exert neuroprotective effects against glutamate-induced cytotoxicity by regulating the NMDAR/NR2B-ERK1/2 pathway. It is plausible that this compound may act through a similar, if not identical, pathway in the context of corticosterone-induced neurotoxicity.
Potential Anti-Proliferative Activity
While direct studies on the anti-cancer effects of this compound are currently limited, research on the structurally similar compound, Longistyline C, also found in Cajanus cajan, provides compelling evidence for potential anti-proliferative activity.[2] Longistyline C has demonstrated significant inhibitory effects on the proliferation of various human cancer cell lines.[2] Given the structural similarity, it is hypothesized that this compound may share these anti-proliferative properties.
Stilbenoids, the class of compounds to which this compound belongs, are known to exert anti-cancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Quantitative Data
Table 1: Neuroprotective Effects of this compound on Corticosterone-Induced Neurotoxicity in PC12 Cells
| Treatment | Concentration (µM) | Cell Survival Rate (%) | LDH Release (%) | DNA Fragmentation | [Ca2+]i | Caspase-3 Activity |
| Control | - | 100 | Baseline | Normal | Normal | Normal |
| Corticosterone | 100 | Reduced | Increased | Increased | Increased | Increased |
| This compound + Corticosterone | 4.0 | Alleviated Reduction | Alleviated Increase | Alleviated Increase | Decreased | Decreased |
| This compound + Corticosterone | 8.0 | Alleviated Reduction | Alleviated Increase | Alleviated Increase | Decreased | Decreased |
| This compound + Corticosterone | 16.0 | Alleviated Reduction | Alleviated Increase | Alleviated Increase | Decreased | Decreased |
Data is qualitative as presented in the source publication.[1] Specific quantitative values were not provided.
Table 2: Anti-Proliferative Activity of Longistyline C against Human Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | IC50 (µmol L-1) |
| MDA-MB-231 | Human breast cancer | 14.4 |
| HeLa | Cervical cancer | 16.1 |
| HepG2 | Liver cancer | 19.6 |
| SW480 | Colon cancer | 17.4 |
| A549 | Non-small cell lung cancer | 25.7 - 29.6 |
| NCI-H460 | Non-small cell lung cancer | 25.7 - 29.6 |
| NCI-H1299 | Non-small cell lung cancer | 25.7 - 29.6 |
Data from a study on Longistyline C, a related compound.[2]
Experimental Protocols
Detailed experimental protocols from the primary study on this compound are not publicly available. The following are generalized, standard protocols for the key assays used to assess neuroprotection in PC12 cells.
Cell Culture and Treatment
PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates. To induce neurotoxicity, cells are treated with corticosterone (e.g., 400 µM) for a specified period (e.g., 24-48 hours). For protection assays, cells are pre-treated with various concentrations of this compound for a set time (e.g., 2 hours) before the addition of corticosterone.[3][4]
Cell Viability Assay (MTT Assay)
-
After treatment, the culture medium is removed.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[3][4]
Lactate Dehydrogenase (LDH) Release Assay
-
After treatment, the culture supernatant is collected.
-
The amount of LDH released into the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Absorbance is read at the appropriate wavelength. LDH release is an indicator of cell membrane damage.[1]
DNA Fragmentation Analysis
-
Apoptotic DNA fragmentation can be qualitatively observed using agarose gel electrophoresis.
-
After treatment, cells are harvested and lysed.
-
DNA is extracted using a phenol-chloroform extraction method.
-
The DNA is then run on a 1.5% agarose gel. The presence of a "ladder" pattern indicates apoptosis.
Intracellular Calcium ([Ca2+]i) Measurement
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.
-
After washing to remove excess dye, the fluorescence is measured using a fluorescence spectrophotometer or a fluorescence microscope with appropriate excitation and emission wavelengths.
-
Changes in fluorescence intensity correspond to changes in intracellular calcium concentration.
Caspase-3 Activity Assay
-
After treatment, cells are lysed to release cellular proteins.
-
A fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) is added to the cell lysate.
-
The cleavage of the substrate by active caspase-3 releases a fluorescent molecule (AMC).
-
The fluorescence is measured over time using a fluorometer. The rate of increase in fluorescence is proportional to caspase-3 activity.[1]
Conclusion and Future Directions
Current evidence strongly suggests that this compound possesses neuroprotective properties, primarily through the modulation of intracellular calcium and the inhibition of caspase-3-mediated apoptosis. The anti-proliferative activity of the related compound, Longistyline C, indicates a promising avenue for future investigation into the potential anti-cancer effects of this compound.
To further elucidate the mechanism of action of this compound, future research should focus on:
-
Identifying the direct molecular targets of this compound.
-
Conducting comprehensive studies on its effects on various cancer cell lines.
-
Investigating its in vivo efficacy and safety in animal models of neurodegenerative diseases and cancer.
-
Exploring its potential anti-inflammatory and antioxidant properties.
A deeper understanding of the multifaceted mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent.
References
- 1. [Neuroprotective effect of this compound against corticosterone-induced neurotoxicity in PC12 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Vanillic Acid Protects PC12 Cells from Corticosterone-Induced Neurotoxicity via Regulating Immune and Metabolic Dysregulation Based on Computational Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Unveiling the Antimicrobial Potential of Longistyline A: A Technical Guide
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the antimicrobial spectrum of Longistyline A, a promising natural stilbene isolated from the leaves of the pigeon pea (Cajanus cajan). This document collates the current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows to facilitate further research and development in the field of antimicrobial agents.
Core Findings on Antimicrobial Activity
This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Notably, it exhibits potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections.
Table 1: Antimicrobial Spectrum of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | USA300 | 1.56 | >1.56 | [1] |
| Escherichia coli | (Not specified) | Inactive | (Not applicable) | [1] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Mechanism of Action: Disrupting the Bacterial Fortress
Current research indicates that this compound exerts its antimicrobial effect by targeting the integrity of the bacterial cell membrane.[1] The proposed mechanism involves the perturbation of the bacterial membrane potential and an increase in membrane permeability. This disruption leads to the leakage of essential cellular components, ultimately resulting in bacterial cell death.
Experimental Protocols: A Blueprint for Research
To ensure the reproducibility and advancement of research on this compound, this guide provides detailed experimental protocols for key assays used to determine its antimicrobial properties.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various microbial strains is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Positive control (e.g., Vancomycin for MRSA)
-
Negative control (broth with DMSO)
Procedure:
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in the 96-well plate using the appropriate broth to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Membrane Potential Assay
The effect of this compound on bacterial membrane potential can be assessed using a fluorescent probe, such as DiSC3(5).
Materials:
-
Bacterial cells in mid-logarithmic growth phase
-
DiSC3(5) fluorescent dye
-
This compound
-
Buffer solution (e.g., PBS)
-
Fluorometer
Procedure:
-
Cell Preparation: Bacterial cells are washed and resuspended in the buffer.
-
Dye Loading: DiSC3(5) is added to the cell suspension, and the mixture is incubated to allow the dye to accumulate in the polarized bacterial membranes.
-
Baseline Fluorescence: The baseline fluorescence is measured.
-
Treatment: this compound is added to the cell suspension.
-
Fluorescence Monitoring: The change in fluorescence is monitored over time. An increase in fluorescence indicates depolarization of the bacterial membrane.
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
This technical guide serves as a foundational resource for the scientific community, aiming to accelerate the exploration of this compound as a potential candidate for the development of new antimicrobial therapies. The provided data and protocols are intended to standardize research efforts and foster innovation in the fight against infectious diseases.
References
The Neuroprotective Potential of Longistyline A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases represent a significant and growing challenge to global health, creating a critical need for the discovery and development of novel neuroprotective agents. Longistyline A, a natural compound, has emerged as a molecule of interest in this field. This technical whitepaper provides an in-depth analysis of the current scientific literature on the neuroprotective effects of this compound. It summarizes the key quantitative data, details the experimental methodologies used to assess its efficacy, and visualizes its proposed mechanism of action through signaling pathway diagrams. This document aims to serve as a comprehensive resource for researchers and professionals involved in the exploration of new therapeutic strategies for neurological disorders.
Introduction to this compound
This compound is a phenolic compound that has been investigated for its potential therapeutic properties. Its structural characteristics place it within a class of molecules that have demonstrated a range of biological activities. In the context of neuroprotection, research has focused on its ability to mitigate cellular damage and death in neuronal cell models. This whitepaper will delve into the specific findings related to its neuroprotective effects, with a focus on a key study that has illuminated its potential mechanism of action.
In Vitro Evidence of Neuroprotection
The primary evidence for the neuroprotective effects of this compound comes from a study utilizing a well-established in vitro model of neurotoxicity. In this model, PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, were exposed to corticosterone to induce cellular stress and damage, mimicking some aspects of neuronal injury.
The study demonstrated that this compound can protect these cells from corticosterone-induced neurotoxicity. Specifically, when PC12 cells were treated with this compound in the presence of corticosterone, there was a noticeable alleviation of the toxic effects. This included an improvement in cell survival rates and a reduction in the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[1]
Quantitative Data on Neuroprotective Efficacy
Table 1: Summary of this compound Neuroprotective Effects
| Compound | Model System | Toxin | Concentrations Tested (µM) | Observed Effects | Reference |
| This compound | PC12 Cells | Corticosterone (100 µM) | 4.0, 8.0, 16.0 | Alleviated the reduction in cell survival rate and the increase in LDH release.[1] | [1] |
Table 2: Neuroprotective Efficacy of the Related Compound Longistyline C
| Compound | Model System | Toxin | Concentration (µM) | Effect on Cell Survival Rate | Reference |
| Longistyline C | PC12 Cells | Glutamate (15 mM) | 8 | Increased from 57.6% (glutamate only) to 84.4%.[2][3] | [2][3][4] |
Proposed Mechanism of Action and Signaling Pathways
The neuroprotective effects of this compound are believed to be mediated through its influence on key intracellular signaling pathways that are involved in cell death and survival.
Modulation of Intracellular Calcium and Caspase-3 Activity
The study on this compound identified two critical molecular targets: intracellular calcium concentration ([Ca2+]i) and caspase-3 activity. Corticosterone-induced neurotoxicity is associated with a significant increase in both of these factors, leading to apoptosis, or programmed cell death.[1]
This compound was found to counteract these effects by decreasing both the elevated intracellular calcium levels and the heightened caspase-3 activity. This suggests a mechanism where this compound interferes with the apoptotic cascade initiated by corticosterone.[1]
Caption: Proposed neuroprotective mechanism of this compound.
Insights from the Longistyline C Signaling Pathway
Research on the related compound, Longistyline C, provides a more detailed look at a potential signaling pathway that may share similarities with that of this compound. Longistyline C exerts its neuroprotective effects against glutamate-induced toxicity by regulating the NMDAR/NR2B-ERK pathway.[2][4] It was found to down-regulate the expression of NMDAR/NR2B and Ca2+/calmodulin-dependent protein kinase II (CaMKII), while up-regulating the phosphorylation of ERK and CREB.[2][4]
Caption: Neuroprotective signaling pathway of Longistyline C.
Experimental Protocols
The following are detailed descriptions of the key experimental methodologies typically employed in the assessment of neuroprotective compounds like this compound.
Cell Culture and Treatment
-
Cell Line: PC12 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics. They are maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Neurotoxicity: To induce neurotoxicity, the culture medium is replaced with a medium containing the toxic agent. For the this compound study, 100 µM corticosterone was used for 48 hours.[1]
-
Compound Treatment: The neuroprotective compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations (4.0, 8.0, and 16.0 µM) along with the toxin.[1]
Caption: General workflow for in vitro neuroprotection assays.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
After the treatment period, MTT solution is added to each well and incubated for a few hours to allow the formation of formazan crystals.
-
A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Cell viability is expressed as a percentage of the untreated control.
-
Lactate Dehydrogenase (LDH) Release Assay
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells.
-
Procedure:
-
After treatment, the culture supernatant is collected.
-
The supernatant is incubated with a reaction mixture containing lactate and NAD+.
-
The LDH-catalyzed conversion of lactate to pyruvate reduces NAD+ to NADH, which can be measured spectrophotometrically.
-
The amount of LDH release is calculated as a percentage of the total LDH (from cell lysates).
-
Measurement of Intracellular Calcium ([Ca2+]i)
-
Principle: Fluorescent calcium indicators, such as Fura-2/AM, are used to measure intracellular calcium concentrations.
-
Procedure:
-
Cells are loaded with the fluorescent dye.
-
After loading, the cells are washed and the fluorescence is measured using a fluorometer or a fluorescence microscope.
-
Changes in fluorescence intensity correspond to changes in intracellular calcium levels.
-
Caspase-3 Activity Assay
-
Principle: This assay uses a specific substrate for caspase-3 that is conjugated to a colorimetric or fluorescent reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can then be quantified.
-
Procedure:
-
Cell lysates are prepared after the treatment period.
-
The lysate is incubated with the caspase-3 substrate.
-
The amount of cleaved reporter is measured using a spectrophotometer or fluorometer.
-
The activity is compared to that of untreated or toxin-treated controls.
-
Conclusion and Future Directions
The existing evidence, primarily from in vitro studies, suggests that this compound possesses neuroprotective properties against corticosterone-induced neurotoxicity. The proposed mechanism involves the modulation of intracellular calcium levels and the inhibition of caspase-3 activity, key mediators of apoptotic cell death.
While these findings are promising, further research is necessary to fully elucidate the therapeutic potential of this compound. Future studies should aim to:
-
Obtain detailed quantitative data on the dose-response relationship of this compound in various neurotoxicity models.
-
Fully characterize the upstream and downstream components of the signaling pathways modulated by this compound.
-
Evaluate the efficacy of this compound in in vivo models of neurodegenerative diseases to assess its bioavailability, safety, and therapeutic window.
-
Explore the potential for synergistic effects when combined with other neuroprotective agents.
A deeper understanding of the molecular mechanisms underlying the neuroprotective effects of this compound will be crucial for its potential development as a novel therapeutic agent for the treatment of neurodegenerative disorders.
References
- 1. [Neuroprotective effect of this compound against corticosterone-induced neurotoxicity in PC12 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Longistyline C acts antidepressant in vivo and neuroprotection in vitro against glutamate-induced cytotoxicity by regulating NMDAR/NR2B-ERK pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticosterone induces neurotoxicity in PC12 cells via disrupting autophagy flux mediated by AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Longistyline C acts antidepressant in vivo and neuroprotection in vitro against glutamate-induced cytotoxicity by regulating NMDAR/NR2B-ERK pathway in PC12 cells | PLOS One [journals.plos.org]
Longistyline A: A Technical Guide on its Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Longistyline A, a prenylated stilbenoid, has emerged as a molecule of significant interest in the scientific community. Initially identified from the plant genus Flemingia, and later reported in Cajanus cajan (pigeon pea), this natural product has demonstrated a range of promising biological activities. This technical guide provides a comprehensive overview of the discovery, origin, and multifaceted biological effects of this compound, with a focus on its neuroprotective and antimicrobial properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery and Origin
This compound (IUPAC name: 3-methoxy-2-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol) is a naturally occurring stilbene. While extensively studied in the context of its presence in the leaves of the pigeon pea, Cajanus cajan, evidence suggests its initial discovery and isolation may have originated from phytochemical investigations of plants belonging to the Flemingia genus, within the same Fabaceae family. Stilbenoids are a well-known class of secondary metabolites in these plants, often exhibiting significant bioactivities.
The isolation of this compound from Cajanus cajan leaves has been well-documented in more recent literature, particularly in studies focusing on its pharmacological properties.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₂O₂ |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | 3-methoxy-2-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol |
| CAS Number | 64095-60-9 |
Biological Activities and Quantitative Data
This compound has been shown to possess notable antimicrobial and neuroprotective activities. The following tables summarize the key quantitative data from published studies.
Table 3.1: Antimicrobial Activity of this compound
| Activity | Test Organism | Parameter | Value | Reference |
| Anti-MRSA | Methicillin-resistant Staphylococcus aureus | MIC | 1.56 µg/mL | [1] |
| Cytotoxicity | Murine Macrophages | CC₅₀ | 8.61 ± 0.57 µg/mL | [1] |
| Antiplasmodial | Plasmodium falciparum (3D7 strain) | IC₅₀ | 34 ± 11 µM | [2][3] |
Table 3.2: Neuroprotective Activity of this compound
| Model | Cell Line | Treatment | Concentration | Effect | Reference |
| Corticosterone-induced Neurotoxicity | PC12 cells | This compound | 4.0, 8.0, 16.0 µmol/L | Alleviation of DNA fragmentation, decreased intracellular Ca²⁺, and reduced caspase-3 activity. | [4] |
Experimental Protocols
Isolation of this compound from Cajanus cajan Leaves
The following is a generalized protocol based on methods described for the isolation of stilbenoids from Cajanus cajan:
-
Extraction: Dried and powdered leaves of Cajanus cajan are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive recovery of the phytochemicals.
-
Fractionation: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: The ethyl acetate fraction, often enriched with stilbenoids, is subjected to a series of chromatographic techniques for the purification of this compound. This may include:
-
Silica gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate).
-
Sephadex LH-20 column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC) for final purification to yield this compound as a pure compound.
-
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data.
In Vitro Anti-MRSA Activity Assay
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound against MRSA is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of this compound is prepared in a 96-well microtiter plate with Mueller-Hinton broth. Each well is inoculated with a standardized suspension of MRSA. The plates are incubated, and the MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Cytotoxicity Assay: The cytotoxic effect of this compound on a mammalian cell line (e.g., murine macrophages) is assessed using the MTT assay. Cells are incubated with various concentrations of this compound for a specified period. The MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability, and the 50% cytotoxic concentration (CC₅₀) is calculated.
Neuroprotection Assay in PC12 Cells
-
Cell Culture and Treatment: PC12 cells are cultured under standard conditions. To induce neurotoxicity, cells are exposed to corticosterone (e.g., 100 µmol/L) for 48 hours. For the neuroprotection assay, cells are pre-incubated with different concentrations of this compound for a specified time before the addition of corticosterone.
-
Assessment of Neuroprotection:
-
Cell Viability: Cell survival is quantified using the MTT assay.
-
Lactate Dehydrogenase (LDH) Release: The release of LDH into the culture medium, an indicator of cell damage, is measured using a commercially available kit.
-
DNA Fragmentation: Apoptotic DNA fragmentation is assessed by techniques such as TUNEL staining or agarose gel electrophoresis.
-
Intracellular Calcium ([Ca²⁺]i) Measurement: Changes in intracellular calcium levels are monitored using a fluorescent calcium indicator dye (e.g., Fluo-4 AM) and fluorescence microscopy or a plate reader.
-
Caspase-3 Activity: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay.
-
Signaling Pathways and Mechanisms of Action
Neuroprotective Signaling Pathway
This compound exerts its neuroprotective effects against corticosterone-induced neurotoxicity in PC12 cells by modulating intracellular signaling cascades associated with apoptosis. The proposed pathway involves the inhibition of key apoptotic events.
References
Unveiling the Molecular Architecture of Longistyline A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structural elucidation of Longistyline A, a stilbenoid isolated from the leaves of Cajanus cajan (L.) Millsp. The determination of its chemical structure was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the experimental protocols for its isolation and presents a comprehensive analysis of the spectroscopic data that were instrumental in establishing its molecular framework.
Isolation of this compound
This compound was isolated from the leaves of Cajanus cajan through a bioactivity-guided fractionation process. The dried and powdered leaves were subjected to extraction and a series of chromatographic separations to yield the pure compound.
Experimental Protocol: Isolation and Purification
Plant Material: Leaves of Cajanus cajan were collected and air-dried.
Extraction: The dried leaf material was macerated with a solvent system to extract the secondary metabolites.
Fractionation: The crude extract was then subjected to bioactivity-guided fractionation. This process involves separating the extract into different fractions using chromatographic techniques and testing each fraction for a specific biological activity. In the case of the initial isolation, this was guided by antiplasmodial activity.
Purification: The active fractions containing this compound were further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound. The identity and purity of this compound were confirmed by comparing its spectroscopic data with previously reported values.[1][2][3]
Structural Elucidation via Spectroscopic Analysis
The molecular structure of this compound was determined through the comprehensive analysis of its spectroscopic data. Mass spectrometry provided the molecular formula, while detailed 1D and 2D NMR experiments revealed the connectivity of the atoms within the molecule.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) was employed to determine the exact mass and elemental composition of this compound.
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M]+ | 294.16198 | Data not available in search results | C₂₀H₂₂O₂ |
Note: The observed m/z value is not available in the provided search results. The molecular formula was confirmed by HRMS in the original study.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were the primary tools used to elucidate the structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm).
Table 2: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Data not available in search results |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) (ppm) |
| Data not available in search results |
Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were not available in the abstracts of the searched articles. Access to the full-text publication is required for this specific data.
Workflow for Structural Elucidation
The logical flow from the plant source to the final elucidated structure of this compound is a systematic process involving extraction, isolation, and detailed spectroscopic analysis.
Caption: Workflow for the isolation and structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a classic example of natural product chemistry, relying on the systematic application of extraction and chromatographic techniques followed by detailed spectroscopic analysis. The definitive assignment of its structure was made possible through the combined interpretation of mass spectrometry and nuclear magnetic resonance data. This foundational work enables further investigation into the pharmacological properties and potential therapeutic applications of this stilbenoid.
References
Methodological & Application
Application Note: Quantification of Longistyline A in Cajanus cajan Extracts
Abstract
This application note provides a detailed protocol for the quantification of Longistyline A, a bioactive stilbene, in plant extracts, particularly from the leaves of Cajanus cajan (pigeon pea). Methodologies for sample preparation, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are described. This document is intended for researchers, scientists, and drug development professionals working on the analysis and characterization of natural products.
Introduction
This compound is a prenylated stilbenoid with the molecular formula C₂₀H₂₂O₂ and a molecular weight of 294.4 g/mol .[1] It has been isolated from the leaves of Cajanus cajan (L.) Millsp, commonly known as pigeon pea.[1][2][3] Recent studies have highlighted its significant antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The mechanism of action involves the disruption of bacterial membrane potential and permeability.[2][3] Given its therapeutic potential, accurate and reliable methods for the quantification of this compound in plant extracts are essential for quality control, standardization, and further pharmacological studies. This application note outlines validated methods for the quantification of this compound.
Experimental Protocols
Sample Collection and Preparation
1.1. Plant Material: Fresh leaves of Cajanus cajan should be collected. The plant material should be authenticated by a plant taxonomist.
1.2. Sample Pre-treatment: The collected leaves are washed with distilled water to remove any debris and then air-dried or freeze-dried. The dried leaves are ground into a fine powder using a grinder.
1.3. Extraction of this compound:
-
Weigh 1.0 g of the powdered leaf sample.
-
Perform extraction using maceration, sonication, or Soxhlet extraction with methanol or ethanol.[4] For a standard maceration:
-
Add 20 mL of methanol to the powdered sample.
-
Stir the mixture for 24 hours at room temperature.
-
-
Filter the extract through Whatman No. 1 filter paper.
-
The solvent from the filtered extract is then evaporated under reduced pressure to obtain the crude extract.
-
The dried extract is reconstituted in a known volume of a suitable solvent (e.g., methanol) for analysis.[4]
Quantification by HPLC-UV
This method is based on a validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in Cajanus cajan.[5]
2.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Thermo BDS Hypersil C18 column (4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase: Methanol-water (8:2, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Stilbenoids are typically detected between 280 nm and 320 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
2.2. Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the plant extracts.
2.3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the plant extract samples by interpolating their peak areas from the calibration curve.
Quantification by UPLC-MS/MS (for higher sensitivity)
For lower concentrations or complex matrices, a UPLC-MS/MS method is recommended. This provides higher sensitivity and selectivity.
3.1. Instrumentation and Conditions:
-
UPLC System: A standard UPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column for UPLC, such as an Agilent Zorbax XDB-C18 (50 x 2.1 mm, 1.8 µm).[6][7]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound need to be determined by infusing a standard solution. For Longistyline C (a related compound), a precursor ion of [M+H]+ at m/z 295.169 has been reported, with product ions at 227.106506 and 239.107376. Similar fragmentation would be expected for this compound.
3.2. Standard and Sample Preparation:
-
Prepare standards and samples as described for the HPLC-UV method, but at lower concentrations suitable for UPLC-MS/MS.
3.3. Data Analysis:
-
Quantification is performed using the peak area ratio of the analyte to an internal standard (if used) against the concentration of the calibration standards.
Data Presentation
The following tables summarize the quantitative data from a validated HPLC-UV method for this compound.[5]
Table 1: HPLC-UV Method Validation Parameters for this compound Quantification
| Parameter | Value |
| Linearity Range | 0.00288 - 0.0576 µg[5] |
| Average Recovery | 98.9%[5] |
| Relative Standard Deviation (RSD) | 2.4%[5] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Proposed mechanism of antibacterial action of this compound.
References
- 1. Longistylin A from Cajanus cajan (L.) Millsp. disturbs glycerophospholipid metabolism and cytokinin biosynthesis of Nocardia seriolae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Longistylin A, a natural stilbene isolated from the leaves of Cajanus cajan, exhibits significant anti-MRSA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Tradition to Health: Chemical and Bioactive Characterization of Five Traditional Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of longistylin A and longistylin C in Cajanus cajan] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-MS method for quantification of pterostilbene and its application to comparative study of bioavailability and tissue distribution in normal and Lewis lung carcinoma bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-MS method for quantification of pterostilbene and its application to comparative study of bioavailability and tissue distribution in normal and Lewis lung carcinoma bearing mice - Beijing Institute of Technology [pure.bit.edu.cn]
Application Notes and Protocols: Longistyline A for in vitro MRSA Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Longistyline A, a natural stilbene isolated from the leaves of Cajanus cajan (pigeon pea), has demonstrated significant in vitro activity against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections.[1][2] These application notes provide a summary of the available data and detailed protocols for the in vitro evaluation of this compound's efficacy against MRSA. The methodologies described are based on established antimicrobial susceptibility testing standards and findings from published research.
Data Presentation
The in vitro anti-MRSA activity of this compound is summarized in the table below. The data highlights its potent inhibitory and bactericidal effects, alongside its selectivity for bacterial cells over mammalian cells.
| Parameter | Value | Cell Type/Strain | Reference |
| Minimum Inhibitory Concentration (MIC) | 1.56 µg/mL | MRSA | [1][2] |
| Bactericidal Activity | 3-log decrease in survival within 8 hours | MRSA | [1][2] |
| 50% Cytotoxic Concentration (CC50) | 8.61 ± 0.57 µg/mL | Murine Macrophages | [1][2] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-MRSA activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that visibly inhibits the growth of MRSA.
Materials:
-
This compound
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the MRSA strain. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.
-
Assay Performance: a. Add 50 µL of the diluted bacterial inoculum to each well of a new 96-well microtiter plate. b. Transfer 50 µL of the serially diluted this compound solutions to the corresponding wells containing the bacterial suspension. c. Include a positive control (bacteria without this compound) and a negative control (broth only). d. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
Time-Kill Kinetic Assay
This protocol evaluates the bactericidal activity of this compound against MRSA over time.
Materials:
-
This compound
-
MRSA strain
-
CAMHB
-
Sterile flasks or tubes
-
Incubator with shaking (37°C)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or PBS
Procedure:
-
Preparation: a. Prepare an MRSA inoculum as described in the MIC protocol, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB. b. Add this compound to the flasks at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. c. Include a growth control flask without this compound.
-
Incubation and Sampling: a. Incubate the flasks at 37°C with constant agitation. b. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: a. Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS. b. Plate 100 µL of the appropriate dilutions onto TSA plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: a. Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control. b. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Bacterial Membrane Integrity Assay
This protocol provides a conceptual framework for assessing the membrane-damaging effects of this compound, as suggested by existing research.[1][2]
Materials:
-
This compound
-
MRSA strain
-
Fluorescent dyes for membrane potential or permeability (e.g., DiSC₃(5) for membrane potential, SYTOX Green for permeability)
-
Fluorometer or fluorescence microscope
-
Buffer solution (e.g., PBS)
Procedure:
-
Bacterial Cell Preparation: a. Grow MRSA to the mid-logarithmic phase and harvest the cells by centrifugation. b. Wash the cells with a suitable buffer and resuspend them to a standardized optical density.
-
Assay for Membrane Depolarization (using DiSC₃(5)): a. Incubate the bacterial suspension with DiSC₃(5) in the dark until the fluorescence signal stabilizes. b. Add this compound at various concentrations. c. Monitor the increase in fluorescence over time. An increase in fluorescence indicates membrane depolarization.
-
Assay for Membrane Permeabilization (using SYTOX Green): a. Incubate the bacterial suspension with SYTOX Green, which cannot penetrate intact membranes. b. Add this compound at various concentrations. c. Measure the increase in fluorescence. An increase in fluorescence indicates that the membrane has become permeable, allowing the dye to enter and bind to nucleic acids.
Visualizations
The following diagrams illustrate the experimental workflow for evaluating this compound and its proposed mechanism of action against MRSA.
Caption: Experimental workflow for the in vitro evaluation of this compound against MRSA.
Caption: Proposed mechanism of action of this compound on the MRSA cell membrane.
References
Application Notes and Protocols for Neuroprotective Assays of Longistyline A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuroprotective properties of Longistyline A, a natural stilbene with potential therapeutic applications in neurodegenerative disorders. The protocols detailed below are designed to enable the in vitro assessment of this compound's efficacy in protecting neuronal cells from glucocorticoid-induced toxicity, a common model for stress-related neuronal damage.
Introduction
This compound, isolated from the leaves of Cajanus cajan, has demonstrated neuroprotective effects against corticosterone-induced neurotoxicity in pheochromocytoma (PC12) cells.[1] Corticosterone, a glucocorticoid, can induce neuronal damage and apoptosis, processes implicated in various neurodegenerative diseases. The neuroprotective mechanism of this compound is believed to involve the attenuation of intracellular calcium ([Ca2+]i) influx and the inhibition of caspase-3 activity, key mediators of apoptotic cell death.[1]
While specific quantitative data for the effects of this compound are not available in the currently accessible literature, this document provides detailed protocols for the assays used to determine its neuroprotective activity. To illustrate the expected outcomes, representative data from studies on Cajaninstilbene acid (CSA), a structurally related compound from the same plant, are presented.
Data Presentation
The following tables summarize the expected quantitative outcomes of neuroprotective assays on this compound, based on representative data from similar compounds and the qualitative descriptions available for this compound itself.
Table 1: Effect of this compound on PC12 Cell Viability in the Presence of Corticosterone
| Treatment Group | Concentration (µmol/L) | Cell Viability (% of Control) |
| Control | - | 100 |
| Corticosterone | 100 | ~50-60% |
| This compound + Corticosterone | 4.0 | Increased |
| This compound + Corticosterone | 8.0 | Increased |
| This compound + Corticosterone | 16.0 | Increased |
Note: Specific percentage increases for this compound are not available. Data is extrapolated from qualitative descriptions.[1]
Table 2: Effect of this compound on Lactate Dehydrogenase (LDH) Release in Corticosterone-Treated PC12 Cells
| Treatment Group | Concentration (µmol/L) | LDH Release (% of Maximum) |
| Control | - | Baseline |
| Corticosterone | 100 | Significantly Increased |
| This compound + Corticosterone | 4.0 | Decreased |
| This compound + Corticosterone | 8.0 | Decreased |
| This compound + Corticosterone | 16.0 | Decreased |
Note: Specific percentage decreases for this compound are not available. Data is extrapolated from qualitative descriptions.[1]
Table 3: Effect of this compound on Caspase-3 Activity and Intracellular Calcium ([Ca2+]i) in Corticosterone-Treated PC12 Cells
| Treatment Group | Concentration (µmol/L) | Caspase-3 Activity | Intracellular Calcium ([Ca2+]i) |
| Control | - | Baseline | Baseline |
| Corticosterone | 100 | Significantly Increased | Significantly Increased |
| This compound + Corticosterone | 4.0 | Decreased | Decreased |
| This compound + Corticosterone | 8.0 | Decreased | Decreased |
| This compound + Corticosterone | 16.0 | Decreased | Decreased |
Note: Specific fold changes or concentration values for this compound are not available. Data is extrapolated from qualitative descriptions.[1]
Proposed Signaling Pathway
The neuroprotective effects of this compound are hypothesized to be mediated through the modulation of intracellular calcium levels and the intrinsic apoptotic pathway. A related compound, Longistyline C, has been shown to act via the NMDAR/NR2B-ERK pathway. The following diagram illustrates a potential signaling cascade for this compound.
Caption: Proposed mechanism of this compound neuroprotection.
Experimental Workflow
The following diagram outlines the general workflow for assessing the neuroprotective effects of this compound in vitro.
Caption: General workflow for in vitro neuroprotection assays.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
PC12 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Corticosterone
-
Dimethyl sulfoxide (DMSO)
-
96-well and 24-well cell culture plates
Protocol:
-
Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well for viability and LDH assays, or in 24-well plates for other assays, and allow them to adhere for 24 hours.
-
Prepare stock solutions of this compound and corticosterone in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 4.0, 8.0, 16.0 µmol/L) for 2 hours.
-
Induce neurotoxicity by adding corticosterone to a final concentration of 100 µmol/L.
-
Incubate the cells for 48 hours before proceeding with the neuroprotective assays.
Cell Viability (MTT) Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
After the 48-hour incubation period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cytotoxicity (LDH) Assay
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cell-free supernatant
-
Microplate reader
Protocol:
-
After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate LDH release relative to the maximum LDH release control (cells treated with a lysis buffer).
Caspase-3 Activity Assay
Materials:
-
Commercially available colorimetric or fluorometric caspase-3 assay kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with the provided lysis buffer.
-
Centrifuge the lysates at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay.
-
Add an equal amount of protein from each sample to a new 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Express caspase-3 activity as a fold change relative to the control group.
Intracellular Calcium ([Ca2+]i) Measurement
Materials:
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Pluronic F-127
-
Fluorescence microscope or plate reader
Protocol:
-
After the desired treatment period, wash the cells twice with HBSS.
-
Load the cells with Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells three times with HBSS to remove the excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 520 nm emission for Fluo-4).
-
Express the change in fluorescence intensity as a measure of the relative change in intracellular calcium concentration.
References
Application Notes and Protocols for Testing Longistyline A on Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the efficacy of Longistyline A, a natural stilbene isolated from the leaves of Cajanus cajan, against bacterial biofilms. The protocols outlined below are designed to be adaptable for various bacterial species and research objectives, from initial screening to more detailed mechanistic studies.
Introduction to this compound and Bacterial Biofilms
This compound is a prenylated stilbene with the chemical formula C₂₀H₂₂O₂ and a molecular weight of 294.4 g/mol .[1] It has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL.[2][3][4] The primary mechanism of its bactericidal action is reported to be the disruption of the bacterial cell membrane, leading to increased permeability and perturbation of the membrane potential.[2][3]
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This protective environment renders bacteria within a biofilm significantly more resistant to conventional antibiotics and host immune responses.[5][6] The development of novel anti-biofilm agents is a critical area of research in combating chronic and persistent infections. The membrane-targeting activity of this compound suggests its potential as an anti-biofilm agent, as the cell membrane is a crucial component in biofilm formation and maintenance.
These protocols will guide researchers in determining the efficacy of this compound in inhibiting biofilm formation and eradicating established biofilms.
Key Experimental Strategies
A multi-faceted approach is recommended to thoroughly evaluate the anti-biofilm properties of this compound. The following key experiments are detailed in the protocols section:
-
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): Essential for understanding the baseline antimicrobial activity against planktonic bacteria and for selecting appropriate concentrations for biofilm assays.
-
Biofilm Inhibition Assay (Crystal Violet Method): A high-throughput method to quantify the ability of this compound to prevent biofilm formation.
-
Biofilm Eradication Assay (Crystal Violet Method): To assess the potency of this compound in disrupting and removing pre-formed, mature biofilms.
-
Cell Viability Assay within Biofilms (Resazurin Assay): To determine the metabolic activity and viability of bacterial cells remaining in the biofilm after treatment with this compound.
-
Confocal Laser Scanning Microscopy (CLSM): For direct visualization of the biofilm structure and the effect of this compound on cell viability and EPS matrix integrity.
Data Presentation
All quantitative data from the following protocols should be meticulously recorded and can be summarized in the following tables for clear comparison and analysis.
Table 1: Planktonic Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| e.g., S. aureus ATCC 29213 | ||
| e.g., P. aeruginosa PAO1 | ||
| Clinical Isolate 1 |
Table 2: Biofilm Inhibition by this compound
| Bacterial Strain | This compound Conc. (µg/mL) | % Biofilm Inhibition |
| e.g., S. aureus ATCC 29213 | 0.5 x MIC | |
| 1 x MIC | ||
| 2 x MIC | ||
| e.g., P. aeruginosa PAO1 | 0.5 x MIC | |
| 1 x MIC | ||
| 2 x MIC |
Table 3: Biofilm Eradication by this compound
| Bacterial Strain | This compound Conc. (µg/mL) | % Biofilm Eradication |
| e.g., S. aureus ATCC 29213 | 1 x MIC | |
| 2 x MIC | ||
| 4 x MIC | ||
| e.g., P. aeruginosa PAO1 | 1 x MIC | |
| 2 x MIC | ||
| 4 x MIC |
Table 4: Cell Viability within Biofilms after this compound Treatment
| Bacterial Strain | This compound Conc. (µg/mL) | % Cell Viability Reduction |
| e.g., S. aureus ATCC 29213 | 1 x MIC | |
| 2 x MIC | ||
| 4 x MIC | ||
| e.g., P. aeruginosa PAO1 | 1 x MIC | |
| 2 x MIC | ||
| 4 x MIC |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial population (MBC).
Materials:
-
This compound (stock solution in DMSO or ethanol)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Sterile 96-well microtiter plates
-
Plate reader (600 nm)
-
Sterile agar plates
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The concentration range should typically span from 0.06 to 128 µg/mL.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Inoculate each well (except the negative control) with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm.
-
For MBC determination, plate 100 µL from each well that shows no visible growth onto sterile agar plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Diagram 1: MIC and MBC Determination Workflow
Caption: Workflow for determining MIC and MBC of this compound.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Staining)
This assay quantifies the ability of this compound to prevent the initial stages of biofilm formation.
Materials:
-
This compound
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other biofilm-promoting medium)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Plate reader (570 nm)
Procedure:
-
Add 100 µL of TSB with 1% glucose to each well of a 96-well plate.
-
Add 100 µL of this compound solution (at 2x the desired final concentration) to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Add 10 µL of a diluted overnight bacterial culture (adjusted to OD₆₀₀ of 0.1) to each well.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently aspirate the medium and planktonic cells from each well.
-
Wash each well twice with 200 µL of sterile PBS to remove loosely attached cells.
-
Air-dry the plate for 30 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 15 minutes at room temperature.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
Diagram 2: Biofilm Inhibition Assay Workflow
Caption: Workflow for the biofilm inhibition assay.
Protocol 3: Biofilm Eradication Assay
This protocol assesses the ability of this compound to disperse and kill bacteria within a pre-formed biofilm.
Procedure:
-
Follow steps 1-4 of the Biofilm Inhibition Assay to form mature biofilms (typically for 24 hours).
-
After incubation, gently remove the medium containing planktonic cells.
-
Wash the biofilms twice with 200 µL of sterile PBS.
-
Add 200 µL of fresh medium containing various concentrations of this compound to the wells with mature biofilms.
-
Incubate for another 24 hours at 37°C.
-
Follow steps 5-14 of the Biofilm Inhibition Assay to quantify the remaining biofilm.
-
Calculate the percentage of biofilm eradication.
Protocol 4: Cell Viability Assay within Biofilms (Resazurin Assay)
This assay measures the metabolic activity of cells within the biofilm, providing an indication of cell viability.
Materials:
-
Mature biofilms treated with this compound (from Protocol 3)
-
Resazurin sodium salt solution (0.02% in PBS)
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Prepare and treat mature biofilms with this compound as described in the Biofilm Eradication Assay (steps 1-5).
-
After treatment, remove the medium and wash the biofilms twice with PBS.
-
Add 100 µL of PBS to each well.
-
Add 10 µL of resazurin solution to each well.
-
Incubate the plate in the dark at 37°C for 1-4 hours (monitor for color change in the positive control).
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of viability reduction compared to the untreated control.
Diagram 3: Signaling Pathway Hypothesis for this compound Action
References
- 1. This compound | C20H22O2 | CID 9900754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Longistylin A, a natural stilbene isolated from the leaves of Cajanus cajan, exhibits significant anti-MRSA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Linaclotide | C59H79N15O21S6 | CID 16158208 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical Techniques for the Identification of Longistyline A
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Longistyline A is a prenylated stilbenoid found in the leaves of Cajanus cajan (pigeon pea), a plant with a history of use in traditional medicine. Stilbenoids are a class of natural phenolic compounds that have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. Accurate and robust analytical methods are crucial for the identification, quantification, and quality control of this compound in plant extracts and pharmaceutical preparations. This document provides detailed application notes and protocols for the identification of this compound using modern analytical techniques.
Chemical Profile
| Property | Value |
| Molecular Formula | C₂₀H₂₂O₂ |
| IUPAC Name | 3-methoxy-2-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol |
| Molar Mass | 294.39 g/mol |
| CAS Number | 64095-60-9 |
Analytical Techniques and Protocols
The identification and structural elucidation of this compound rely on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is employed for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a precise and reliable method for the quantitative analysis of this compound in complex mixtures such as plant extracts. A validated reverse-phase HPLC (RP-HPLC) method has been established for the determination of this compound.[1]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Thermo BDS Hypersil C18 column (4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic mobile phase of methanol and water in an 8:2 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. A series of dilutions are then made to establish a calibration curve. The linearity for this compound has been reported in the range of 0.00288 - 0.0576 µg.[1]
-
Sample Preparation:
-
Air-dry and powder the leaves of Cajanus cajan.
-
Extract the powdered material with 75% ethanol using ultrasonication.
-
Concentrate the supernatant under reduced pressure.
-
Dissolve the residue in methanol and filter through a 0.22 µm syringe filter before injection.
-
Data Presentation: HPLC Method Validation Parameters
| Parameter | This compound |
| Linearity Range (µg) | 0.00288 - 0.0576[1] |
| Average Recovery (%) | 98.9[1] |
| Relative Standard Deviation (RSD) (%) | 2.4[1] |
Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers valuable structural insights. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: A liquid chromatography system coupled to a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ESI modes can be used to obtain comprehensive data.
-
Scan Range: m/z 50-1000.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied in tandem MS (MS/MS) experiments to induce fragmentation.
Expected Fragmentation Pattern:
The fragmentation of stilbenoids in MS/MS is characterized by cleavages of the stilbene core and losses of substituents. For this compound, the fragmentation is expected to involve:
-
Loss of the prenyl group (C₅H₉): A significant fragmentation pathway would be the cleavage of the prenyl side chain.
-
Retro-Diels-Alder (RDA) fragmentation: Cleavage of the stilbene double bond can occur, leading to characteristic fragment ions.
-
Loss of small neutral molecules: Losses of H₂O, CO, and CH₃ are common in the fragmentation of phenolic compounds.
Logical Relationship of MS Fragmentation
Caption: Key fragmentation pathways for this compound in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential to assign all proton and carbon signals and to establish the connectivity of the atoms in this compound.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are suitable solvents.
-
Experiments:
-
¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons).
-
¹³C NMR and DEPT: Determines the number of different carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.
-
Workflow for NMR-based Structure Elucidation
Caption: Workflow for the structural elucidation of this compound using NMR.
Potential Signaling Pathways
While the specific signaling pathways of this compound are not yet fully elucidated, research on its close structural analog, Longistyline C, provides valuable insights into its potential biological activities. Longistyline C has been shown to exert neuroprotective effects against glutamate-induced cytotoxicity in PC12 cells by regulating the NMDAR/NR2B-ERK pathway.[2][3] This suggests that this compound may also modulate similar pathways involved in neuronal survival and function.
Furthermore, many natural stilbenoids and other phenolic compounds are known to exhibit anti-inflammatory properties by modulating key signaling pathways such as the NF-κB and MAPK pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.
Hypothesized Signaling Pathway for this compound's Bioactivity
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The analytical techniques described in this document provide a comprehensive framework for the identification, quantification, and structural elucidation of this compound. The combination of HPLC for separation and quantification, along with MS and NMR for detailed structural analysis, ensures accurate and reliable characterization. Further research into the specific signaling pathways modulated by this compound will be crucial for understanding its full therapeutic potential.
References
Application Notes and Protocols: Longistyline A as a Neuroprotective Agent in an Experimental Model of Corticosteroid-Induced Neuronal Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction
Longistyline A, a natural stilbene compound, has demonstrated significant neuroprotective properties in preclinical studies. This document provides detailed application notes and protocols for an experimental model of neuroprotection using this compound against corticosterone-induced neurotoxicity in a neuronal cell line. Corticosterone, a glucocorticoid, is widely used to induce neuronal damage in vitro, mimicking the effects of stress and certain neurodegenerative conditions. These protocols are intended to guide researchers in the evaluation of this compound's therapeutic potential.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the neuroprotective effects of this compound and the related compound, Longistyline C, in neuronal cell models.
Table 1: Neuroprotective Effects of this compound against Corticosterone-Induced Neurotoxicity in PC12 Cells [1]
| Parameter | Control | Corticosterone (100 µM) | This compound (4.0 µM) + Corticosterone | This compound (8.0 µM) + Corticosterone | This compound (16.0 µM) + Corticosterone |
| Cell Viability (%) | 100 | Reduced | Increased | Increased | Increased |
| LDH Release (%) | Baseline | Increased | Reduced | Reduced | Reduced |
| Intracellular Ca²⁺ Levels | Normal | Elevated | Reduced | Reduced | Reduced |
| Caspase-3 Activity | Normal | Elevated | Reduced | Reduced | Reduced |
Note: This table is a qualitative representation of the reported effects. Specific percentage values were not provided in the abstract.[1]
Table 2: Neuroprotective Effects of Longistyline C against Glutamate-Induced Cytotoxicity in PC12 Cells [2][3]
| Parameter | Control | Glutamate (15 mM) | Longistyline C (2 µM) + Glutamate | Longistyline C (4 µM) + Glutamate | Longistyline C (8 µM) + Glutamate |
| Cell Viability (MTT Assay, %) | 100 | ~57 | Increased | Increased | ~84 |
| LDH Release (%) | Baseline | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Apoptosis (Annexin V-PI, %) | Baseline | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Experimental Protocols
Cell Culture and Induction of Neurotoxicity
1.1. Cell Line:
-
PC12 (rat pheochromocytoma) cell line is a suitable model for neuronal studies.
1.2. Culture Conditions:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
1.3. Induction of Corticosterone-Induced Neurotoxicity: [1]
-
Seed PC12 cells in appropriate culture plates (e.g., 96-well plates for viability assays).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 4.0, 8.0, and 16.0 µmol/L) for a specified duration (e.g., 2 hours).
-
Introduce corticosterone to a final concentration of 100 µmol/L to induce neurotoxicity.
-
Incubate for 48 hours.
Assessment of Neuroprotection
2.1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Protocol:
-
After the 48-hour incubation with corticosterone and this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
2.2. Lactate Dehydrogenase (LDH) Release Assay
-
Principle: LDH is a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage. Measuring LDH activity in the supernatant is a common method to quantify cytotoxicity.
-
Protocol:
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the supernatant is incubated with a reaction mixture containing a substrate for LDH.
-
The enzymatic reaction results in a colored product, which is measured spectrophotometrically at the recommended wavelength (e.g., 490 nm).
-
Express LDH release as a percentage of the positive control (cells treated with a lysis buffer).
-
2.3. Intracellular Calcium ([Ca²⁺]i) Measurement
-
Principle: Fluorescent calcium indicators, such as Fluo-4 AM or Fura-2 AM, are used to measure changes in intracellular calcium concentrations. These dyes can cross the cell membrane and become fluorescent upon binding to calcium.
-
Protocol:
-
Grow PC12 cells on glass coverslips or in black-walled, clear-bottom 96-well plates.
-
After treatment, wash the cells with a balanced salt solution.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) in the dark for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 520 nm emission for Fluo-4).
-
Changes in fluorescence intensity correlate with changes in intracellular calcium levels.
-
2.4. Caspase-3 Activity Assay
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that releases a fluorescent or colored product upon cleavage by active caspase-3.
-
Protocol:
-
After treatment, lyse the cells to release intracellular proteins.
-
Use a commercial caspase-3 colorimetric or fluorometric assay kit.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
The signal is proportional to the caspase-3 activity in the sample.
-
Visualizations
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound neuroprotection.
References
- 1. [Neuroprotective effect of this compound against corticosterone-induced neurotoxicity in PC12 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Longistyline C acts antidepressant in vivo and neuroprotection in vitro against glutamate-induced cytotoxicity by regulating NMDAR/NR2B-ERK pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Longistyline C acts antidepressant in vivo and neuroprotection in vitro against glutamate-induced cytotoxicity by regulating NMDAR/NR2B-ERK pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Longistyline A Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of various delivery systems for Longistyline A, a naturally occurring stilbenoid with potential therapeutic applications. Due to its hydrophobic nature, advanced delivery systems are crucial for enhancing its bioavailability and therapeutic efficacy. This document outlines protocols for the formulation of this compound into nanoparticles, liposomes, and micelles, along with methods for their characterization and evaluation in preclinical models.
Introduction to this compound
This compound is a phenolic compound with the molecular formula C₂₀H₂₂O₂ and a molecular weight of 294.4 g/mol [1]. While research has indicated its neuroprotective effects[2], its structural similarity to other bioactive stilbenoids suggests potential anticancer and anti-inflammatory properties. Natural products are a rich source of anticancer agents that can modulate various signaling pathways involved in cancer progression[2][3][4]. The hydrophobic nature of this compound (estimated LogP of 5.7) necessitates the use of drug delivery systems to improve its solubility and delivery to target tissues[1].
This compound Delivery Systems
The encapsulation of hydrophobic drugs like this compound into nanoparticles, liposomes, or micelles can enhance their stability, and bioavailability, and provide controlled release[3][5][6].
Nanoparticle Formulation
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation
This protocol describes the formulation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using the oil-in-water (O/W) single emulsion solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 500 rpm. Sonicate the mixture on an ice bath for 2 minutes at 40% amplitude to form an O/W emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Lyophilization: Resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours to obtain a powder.
Liposomal Formulation
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm)
Procedure:
-
Lipid Film Formation: Dissolve 10 mg of this compound, 100 mg of SPC, and 30 mg of cholesterol in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask in a water bath at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
Size Reduction: Sonicate the MLV suspension in a bath sonicator for 15 minutes to form small unilamellar vesicles (SUVs).
-
Extrusion: Extrude the liposomal suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain unilamellar liposomes of a uniform size.
Micellar Formulation
Protocol 3: Preparation of this compound-Loaded Polymeric Micelles by Dialysis Method
This protocol describes the encapsulation of this compound into polymeric micelles composed of an amphiphilic block copolymer (e.g., PEG-b-PCL) using the dialysis method.
Materials:
-
This compound
-
Poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-b-PCL)
-
Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Polymer and Drug Dissolution: Dissolve 10 mg of this compound and 50 mg of PEG-b-PCL in 2 mL of DMF.
-
Micelle Formation: Add 1 mL of deionized water dropwise to the DMF solution while stirring to induce the self-assembly of the polymer into micelles.
-
Dialysis: Transfer the solution to a dialysis bag and dialyze against 2 L of deionized water for 24 hours, with water changes every 4-6 hours, to remove the DMF.
-
Micelle Collection: Collect the micellar solution from the dialysis bag and filter through a 0.45 µm syringe filter to remove any aggregates.
Characterization of this compound Delivery Systems
The prepared delivery systems should be thoroughly characterized to ensure quality and reproducibility.
Table 1: Physicochemical Characterization of this compound Delivery Systems (Hypothetical Data)
| Parameter | Nanoparticles | Liposomes | Micelles |
| Particle Size (nm) | 150 ± 10 | 120 ± 8 | 50 ± 5 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.12 ± 0.03 | 0.20 ± 0.04 |
| Zeta Potential (mV) | -20 ± 2 | -15 ± 3 | -5 ± 1 |
| Drug Loading (%) | 5.2 ± 0.5 | 7.8 ± 0.7 | 9.5 ± 1.1 |
| Encapsulation Efficiency (%) | 85 ± 4 | 92 ± 3 | 95 ± 2 |
Protocol 4: Characterization Methods
-
Particle Size, PDI, and Zeta Potential: Determined by Dynamic Light Scattering (DLS) using a Zetasizer instrument.
-
Drug Loading (DL) and Encapsulation Efficiency (EE):
-
Lyse a known amount of the formulation with a suitable solvent (e.g., acetonitrile).
-
Quantify the amount of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate DL and EE using the following formulas:
-
DL (%) = (Mass of drug in formulation / Total mass of formulation) x 100
-
EE (%) = (Mass of drug in formulation / Initial mass of drug used) x 100
-
-
In Vitro Drug Release
Protocol 5: In Vitro Release Study of this compound
This protocol evaluates the release kinetics of this compound from the delivery systems using a dialysis method.
Materials:
-
This compound-loaded formulations
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5 (to simulate physiological and tumor microenvironments)
-
Dialysis membrane (MWCO 10 kDa)
-
Shaking incubator
-
HPLC system
Procedure:
-
Place 1 mL of the this compound formulation into a dialysis bag.
-
Immerse the dialysis bag in 50 mL of release medium (PBS pH 7.4 or 5.5) in a sealed container.
-
Incubate at 37°C with gentle shaking (100 rpm).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Analyze the amount of this compound in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cellular Studies
Protocol 6: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound formulations against a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
DMEM medium with 10% FBS and 1% penicillin-streptomycin
-
This compound formulations and free this compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of free this compound and this compound-loaded formulations for 48 hours. Include untreated cells as a control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
In Vivo Animal Studies
Protocol 7: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol evaluates the in vivo antitumor efficacy of this compound formulations in an immunodeficient mouse model bearing human cancer xenografts. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MCF-7 cells
-
Matrigel
-
This compound formulations and free this compound
-
Saline solution
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Inoculation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., Saline control, free this compound, this compound-nanoparticles, -liposomes, -micelles).
-
Treatment: Administer the treatments intravenously (or via another appropriate route) every three days for a total of five injections. The dosage will depend on prior toxicity studies.
-
Monitoring: Measure tumor volume (Volume = 0.5 x length x width²) and body weight every two days.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Analysis: Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Natural compounds often exert their anticancer effects by modulating key signaling pathways.[2][4][7] While the specific pathways affected by this compound are yet to be fully elucidated, based on its stilbenoid structure, it is hypothesized to interfere with pro-survival and proliferative pathways such as PI3K/Akt and MAPK, and induce apoptosis.
Diagram 1: Hypothesized Signaling Pathway of this compound in Cancer Cells
Caption: Hypothesized signaling pathways modulated by this compound.
Diagram 2: Experimental Workflow for Delivery System Evaluation
Caption: General workflow for developing and testing this compound delivery systems.
Diagram 3: Logical Relationship of Formulation and Characterization
Caption: Key factors in the formulation and characterization of delivery systems.
References
- 1. This compound | C20H22O2 | CID 9900754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products as Anticancer Agents: Current Status and Future Perspectives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Longistyline C | C20H22O2 | CID 6446720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | The function of natural compounds in important anticancer mechanisms [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Longistyline A Dosage for Cell Culture
Welcome to the technical support center for Longistyline A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for your cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell culture?
A1: Based on studies of this compound and related stilbenoids, a sensible starting range for a new cell line would be between 1 µM and 20 µM. For instance, this compound has shown neuroprotective effects in PC12 cells at concentrations of 4.0, 8.0, and 16.0 µmol/L. A related compound, Longistyline C, demonstrated a reduction in glutamate-induced cytotoxicity in PC12 cells at concentrations of 2-8 µmol/L. However, the optimal concentration is highly cell-type dependent and requires empirical determination.
Q2: How should I prepare a stock solution of this compound?
A2: this compound, like many stilbenoids, has poor water solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A stock concentration of 10-20 mM is common. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: How can I determine the optimal dosage of this compound for my specific cell line?
A3: The optimal dosage should be determined by performing a dose-response experiment. This typically involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then assessing cell viability or a specific functional endpoint. A common method for this is the MTT assay.
Troubleshooting Guides
Problem 1: Low or No Observed Effect of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response curve with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration. |
| Compound Instability | Stilbenoids can be sensitive to light and may degrade in solution over time.[1][2] Prepare fresh working solutions from a frozen stock for each experiment. Minimize exposure of the compound and treated cells to light. |
| Poor Solubility in Media | Although dissolved in a solvent for the stock solution, the compound may precipitate when diluted in aqueous culture media. Visually inspect the media for any precipitate after adding this compound. Consider using techniques to improve solubility, such as complexation with cyclodextrins.[1] |
| Cell Line Insensitivity | The specific cell line you are using may not be responsive to this compound due to its genetic background or the absence of the relevant molecular targets. |
Problem 2: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Your treatment concentration may be in the toxic range for your cell line. Perform a dose-response experiment starting from a much lower concentration to determine the IC50 (half-maximal inhibitory concentration). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically below 0.1%). Run a solvent-only control to assess its effect on cell viability. |
| Off-Target Effects | At higher concentrations, stilbenoids can have off-target effects that may lead to cytotoxicity.[3] Consider if the observed cytotoxicity aligns with the expected mechanism of action. |
| Contamination | Microbial contamination can cause cell death. Regularly check your cultures for any signs of contamination. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol outlines a general procedure to determine the optimal concentration of this compound for your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 40, 80 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
General Signaling Pathways Affected by Stilbenoids
Stilbenoids, the class of compounds to which this compound belongs, are known to modulate several key signaling pathways. Understanding these can help in designing mechanistic studies.
Caption: General signaling pathways potentially modulated by this compound.
Experimental Workflow for Dosage Optimization
The following diagram illustrates a typical workflow for optimizing the dosage of this compound.
Caption: A stepwise workflow for optimizing this compound dosage.
References
Technical Support Center: Synthesis of Longistyline A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common limitations encountered during the synthesis of Longistyline A.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound, a stilbene derivative, is commonly achieved in a six-step process starting from 3,5-dimethoxy benzoic acid. The key transformations involve a Horner-Wadsworth-Emmons (HWE) reaction to form the stilbene backbone and a subsequent 1,3-sigmatropic rearrangement.
Q2: What are the critical steps in the synthesis of this compound that often present challenges?
A2: The two most critical and challenging steps are the Horner-Wadsworth-Emmons (HWE) olefination and the 1,3-sigmatropic rearrangement. The HWE reaction's success hinges on achieving high stereoselectivity for the desired alkene isomer, while the sigmatropic rearrangement requires specific thermal conditions to proceed efficiently.
Q3: How can I monitor the progress of the key reactions?
A3: Thin-layer chromatography (TLC) is a standard method for monitoring the progress of both the HWE and the sigmatropic rearrangement steps. Comparing the TLC profile of the reaction mixture to that of the starting materials and a purified standard (if available) will indicate the consumption of reactants and the formation of the product. For more detailed analysis, 1H NMR spectroscopy can be used to confirm the formation of the desired product and to determine the isomeric ratio in the case of the HWE reaction.
Q4: What are the common methods for purifying the final this compound product?
A4: Purification of stilbene derivatives like this compound is typically achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system, such as ethanol, can also be an effective method for obtaining highly pure material.
Troubleshooting Guides
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is pivotal for constructing the stilbene core of this compound. This reaction involves the coupling of a phosphonate-stabilized carbanion with an aldehyde.
Problem 1: Low or no yield of the stilbene product.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of the phosphonate: The phosphonate carbanion is not being generated effectively. | - Ensure the use of a sufficiently strong and fresh base (e.g., NaH, LDA).- Use anhydrous solvents (e.g., THF, DMF) and perform the reaction under an inert atmosphere (e.g., Argon, Nitrogen) to prevent quenching of the base and carbanion by moisture. |
| Low reactivity of the aldehyde: The aldehyde starting material may be sterically hindered or electronically deactivated. | - Increase the reaction temperature or prolong the reaction time.- Consider using a more reactive phosphonate reagent. |
| Degradation of starting materials or product: The reaction conditions may be too harsh. | - Perform the reaction at a lower temperature, especially during the addition of the base and the aldehyde.- Minimize the reaction time once TLC indicates the consumption of the starting material. |
Problem 2: Poor stereoselectivity (formation of undesired Z-isomer).
| Potential Cause | Troubleshooting Suggestion |
| Reaction conditions favoring the Z-isomer: Certain conditions can lead to the formation of the thermodynamically less stable Z-isomer. | - The HWE reaction generally favors the formation of the (E)-alkene. To enhance E-selectivity, consider using Li+ or Na+ counterions for the phosphonate carbanion.[1] - Higher reaction temperatures (e.g., room temperature vs. -78 °C) can also favor the E-isomer.[1] |
| Use of specific phosphonate reagents: Some modified HWE reagents are designed to produce Z-alkenes. | - For E-stilbene synthesis, use standard phosphonates like triethyl phosphonoacetate or diethyl benzylphosphonate derivatives. Avoid Still-Gennari conditions which are designed for Z-selectivity. |
1,3-Sigmatropic Rearrangement
This pericyclic reaction is the final key step to yield this compound. It typically involves the thermal migration of a group across a π-system.
Problem 1: The rearrangement does not proceed or is incomplete.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient thermal energy: The activation energy for the sigmatropic rearrangement is not being met. | - Increase the reaction temperature. These rearrangements often require elevated temperatures (e.g., heating in a high-boiling solvent like toluene or xylene).- If using microwave irradiation, increase the temperature setpoint or the irradiation time. |
| Incorrect substrate geometry: The substrate may not be in the correct conformation for the rearrangement to occur. | - Ensure the precursor molecule has the appropriate stereochemistry and conformation that allows for the orbital overlap required for the sigmatropic shift. |
Problem 2: Product degradation or side reactions.
| Potential Cause | Troubleshooting Suggestion |
| Excessively high temperatures or prolonged reaction times: Can lead to decomposition of the desired product. | - Optimize the reaction temperature and time by monitoring the reaction progress closely using TLC.- Once the starting material is consumed, cool the reaction mixture promptly. |
| Presence of catalysts or impurities: Unwanted substances can catalyze side reactions. | - Ensure the starting material for the rearrangement is of high purity.- Perform the reaction in a clean reaction vessel and use high-purity solvents. |
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on established methodologies for stilbene synthesis. Researchers should adapt these protocols to their specific substrates and laboratory conditions.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction for Stilbene Synthesis
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 1.2 equivalents) as a 60% dispersion in mineral oil.
-
Wash the NaH with anhydrous hexane to remove the mineral oil, and then suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the appropriate diethyl benzylphosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, and then at room temperature for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
-
-
Olefination Reaction:
-
Cool the resulting phosphonate carbanion solution back to 0 °C.
-
Add a solution of the substituted benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired stilbene.
-
Protocol 2: Thermal 1,3-Sigmatropic Rearrangement
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the stilbene precursor (1.0 equivalent) in a high-boiling solvent such as toluene or xylene.
-
The concentration should be adjusted to ensure solubility at elevated temperatures.
-
-
Thermal Rearrangement:
-
Heat the solution to reflux and maintain the temperature for the required period (this can range from a few hours to overnight).
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the HWE reaction.
References
Technical Support Center: Longistyline A Antimicrobial Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Longistyline A in antimicrobial assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during antimicrobial susceptibility testing with this compound.
Problem: No antimicrobial activity observed, or results are not reproducible.
Possible Cause 1: Compound Solubility
-
Question: I am not seeing any zone of inhibition (disk diffusion) or reduction in growth (MIC assay) with this compound. Could this be a solubility issue?
-
Answer: Yes, poor solubility of natural products is a common issue. This compound is a stilbene, which may have limited aqueous solubility. If the compound precipitates in your media, its effective concentration will be lower than expected.
-
Solution:
-
Solvent Selection: Dissolve this compound in a minimal amount of a suitable solvent like dimethyl sulfoxide (DMSO) before preparing your stock solution. Ensure the final concentration of the solvent in your assay is not inhibitory to the test microorganism. Typically, DMSO concentrations should be kept below 1%.
-
Visual Inspection: Visually inspect your stock solution and the wells of your MIC plate for any signs of precipitation.
-
Solubility Testing: If problems persist, consider performing a solubility test of this compound in your chosen broth medium.
-
-
Possible Cause 2: Inactivation of the Compound
-
Question: Could components of my growth media be inactivating this compound?
-
Answer: It is possible that components in complex media, such as proteins or lipids, could bind to and sequester this compound, reducing its bioavailability.
-
Solution:
-
Media Choice: Mueller-Hinton Broth (MHB) or Agar (MHA) are standard media for susceptibility testing and are generally recommended.[1] If you are using a different medium, consider switching to MHB/MHA to see if results improve.
-
Serum Presence: If your assay involves the addition of serum, be aware that serum proteins can bind to hydrophobic compounds, reducing their effective concentration.
-
-
Possible Cause 3: Issues with Bacterial Inoculum
-
Question: My results are inconsistent between experiments. Could the bacterial culture be the problem?
-
Answer: Yes, the density and growth phase of the bacterial inoculum are critical for reproducible results.
-
Solution:
-
Standardized Inoculum: Always prepare your bacterial suspension to a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Growth Phase: Use colonies from a fresh (18-24 hour) culture plate to prepare your inoculum. Bacteria should be in the logarithmic growth phase for consistent susceptibility.[2]
-
Purity Check: Ensure your bacterial culture is pure by streaking it on an agar plate. Contamination can lead to erroneous results.
-
-
Problem: Unexpected Results in Disk Diffusion Assay
-
Question: The zones of inhibition in my disk diffusion assay are unclear or show colonies within the zone. What does this mean?
-
Answer: This can indicate several issues.
-
Solution:
-
Purity of Culture: The presence of colonies within a zone of inhibition may suggest a mixed culture, with one resistant and one susceptible species. Re-isolate your bacterium and repeat the test.
-
Agar Depth: Ensure a uniform agar depth of approximately 4 mm. If the agar is too shallow, the antibiotic will diffuse further, creating larger zones. If it's too deep, zones will be smaller.[1]
-
Disk Placement: Apply disks firmly to the agar surface to ensure good contact.[3]
-
Incubation Time: Incubate for the recommended time (typically 16-20 hours). Shorter incubation may not allow for sufficient growth, while longer times can lead to overgrowth and smaller zones.[4]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the reported Minimum Inhibitory Concentration (MIC) for this compound?
-
A1: this compound has shown strong in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a reported MIC of 1.56 µg/mL.
-
-
Q2: What is the mechanism of action of this compound?
-
A2: The antibacterial activity of this compound is associated with the perturbation of the bacterial membrane potential and an increase in membrane permeability. This membrane-targeting action contributes to its bactericidal effect.
-
-
Q3: Which antimicrobial susceptibility testing methods are most appropriate for this compound?
-
A3: Both broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion method are suitable for evaluating the antimicrobial activity of this compound.[5] Broth microdilution is a quantitative method that will give you a precise MIC value, while disk diffusion is a qualitative or semi-quantitative method useful for screening.[1][6]
-
-
Q4: How should I prepare this compound for testing?
-
A4: Due to its potential for low aqueous solubility, it is recommended to first dissolve this compound in a small amount of an appropriate solvent such as DMSO. From this stock, you can make serial dilutions in your chosen broth medium for MIC testing or apply a known amount to a sterile disk for diffusion assays. Always include a solvent control in your experiments.
-
-
Q5: My MIC results are consistently one or two wells different between replicates. Is this normal?
-
A5: A variation of one two-fold dilution is generally considered acceptable in MIC assays. However, if you see larger variations, it would be prudent to review your protocol, paying close attention to the preparation of serial dilutions and the standardization of the bacterial inoculum.
-
Quantitative Data Summary
| Compound | Target Organism | Assay Type | Result |
| This compound | MRSA | Broth Microdilution | MIC: 1.56 µg/mL |
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is adapted from standard methodologies to determine the Minimum Inhibitory Concentration (MIC) of this compound.[7][8][9]
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test organism (e.g., Staphylococcus aureus)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension contains approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:150 in MHB to obtain a concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of this compound at twice the highest desired final concentration in MHB. Add 200 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension (from step 2) to wells 1 through 11. This brings the final volume in these wells to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation.
-
Incubate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Look for the well with the lowest concentration that is not turbid.
-
Disk Diffusion Assay
This protocol is based on the Kirby-Bauer method for determining antimicrobial susceptibility.[1][2][3]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test organism (e.g., Staphylococcus aureus)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35-37°C)
-
Calipers or ruler
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Preparation and Application of Disks:
-
Prepare a solution of this compound in a volatile solvent (e.g., ethanol or methanol) at a known concentration.
-
Apply a precise volume (e.g., 10-20 µL) of the this compound solution to a sterile filter paper disk and allow the solvent to evaporate completely. The amount of compound per disk should be recorded (e.g., in µ g/disk ).
-
Using sterile forceps, place the this compound-impregnated disk onto the inoculated MHA plate. Press gently to ensure complete contact with the agar.
-
Place a control disk (impregnated with the solvent only) on the same plate.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the area with no bacterial growth) around the disk in millimeters (mm).
-
The size of the zone of inhibition is proportional to the susceptibility of the organism to this compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound antimicrobial assays.
Caption: Mechanism of action of this compound on bacterial cells.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. goldbio.com [goldbio.com]
- 3. asm.org [asm.org]
- 4. goldbio.com [goldbio.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 7. protocols.io [protocols.io]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Enhancing the Bioavailability of Longistyline A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Longistyline A.
Troubleshooting Guide
Researchers working with this compound may encounter several common issues related to its poor aqueous solubility. This guide provides potential causes and solutions to overcome these challenges.
Table 1: Troubleshooting Common Issues with this compound Formulation and Bioavailability Studies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low in vitro dissolution rate | - Poor aqueous solubility of this compound. - Agglomeration of drug particles. - Crystalline nature of the compound. | - Particle Size Reduction: Employ micronization or nanomilling to increase the surface area. - Formulation with Excipients: Incorporate solubilizing agents, surfactants, or hydrophilic polymers. - Amorphous Solid Dispersions: Convert the crystalline form to a more soluble amorphous state. |
| Inconsistent results between experimental batches | - Variability in particle size distribution. - Inconsistent formulation preparation. - Degradation of this compound. | - Standardize Protocols: Ensure consistent parameters for formulation preparation (e.g., mixing speed, temperature). - Characterize Batches: Analyze each new batch for particle size and purity. - Stability Studies: Assess the stability of the formulation under storage conditions. |
| Low oral bioavailability in animal models | - Poor absorption due to low solubility. - First-pass metabolism in the liver and intestines. - P-glycoprotein (P-gp) efflux. | - Bio-enabling Formulations: Utilize lipid-based formulations (e.g., SMEDDS), or nanoparticle encapsulation to improve absorption. - Metabolic Inhibitors: Co-administer with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), though this is for mechanistic studies and not typically a therapeutic strategy. - P-gp Inhibitors: Include excipients with P-gp inhibitory activity in the formulation. |
| Precipitation of the compound in aqueous media | - Supersaturation followed by precipitation from an amorphous form or enabling formulation. | - Precipitation Inhibitors: Include polymers like HPMC or PVP in the formulation to maintain a supersaturated state. - Optimize Formulation: Adjust the drug-to-carrier ratio in solid dispersions or the composition of lipid-based systems. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers may have regarding the enhancement of this compound bioavailability.
Q1: What are the physicochemical properties of this compound that suggest poor bioavailability?
This compound's chemical structure and calculated properties indicate a high likelihood of poor aqueous solubility, a primary reason for low oral bioavailability.
Table 2: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₂₀H₂₂O₂ | - |
| Molecular Weight | 294.4 g/mol [1] | Larger molecules can have slower diffusion. |
| XLogP3 | 5.7[1] | A high XLogP3 value indicates high lipophilicity and poor aqueous solubility. |
| Hydrogen Bond Donor Count | 1 | Low number of hydrogen bond donors contributes to poor water solubility. |
| Hydrogen Bond Acceptor Count | 2 | Low number of hydrogen bond acceptors contributes to poor water solubility. |
Q2: What are some recommended starting formulations to enhance the bioavailability of this compound?
Based on strategies for other poorly soluble polyphenols and stilbenes, the following formulation approaches are recommended as starting points.
Table 3: Recommended Formulation Strategies for this compound
| Formulation Strategy | Principle | Key Advantages | Considerations |
| Micronization/Nanonization | Increases surface area to enhance dissolution rate. | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration. |
| Amorphous Solid Dispersion | Dispersing the drug in a hydrophilic polymer matrix in an amorphous state to increase solubility and dissolution. | Significant increases in apparent solubility and bioavailability have been observed for many poorly soluble drugs.[2][3][4] | Potential for recrystallization of the amorphous drug, leading to decreased solubility over time. |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the gastrointestinal tract, enhancing solubilization and absorption. | Can improve lymphatic transport, potentially reducing first-pass metabolism. | The choice of lipids and surfactants is critical and requires careful screening. |
| Nanoparticle Encapsulation | Encapsulating the drug in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) to improve solubility, protect from degradation, and potentially target specific tissues. | Can enhance both solubility and stability; allows for controlled release.[5][6] | Manufacturing processes can be complex and require specialized equipment. |
Experimental Protocols
Below are detailed methodologies for key experiments aimed at enhancing the bioavailability of this compound. These are general protocols that should be optimized for the specific properties of this compound.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to form a solid dispersion.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl methylcellulose (HPMC)
-
Ethanol (or another suitable organic solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of ethanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed on the flask wall, transfer the solid to a vacuum oven.
-
Dry the solid dispersion at 40°C for 24 hours to remove any residual solvent.
-
Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a desiccator.
Experimental Workflow for Solid Dispersion Preparation
Protocol 2: Formulation of this compound Loaded Polymeric Nanoparticles
This protocol describes the preparation of this compound-loaded nanoparticles using the nanoprecipitation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (1% w/v)
-
Magnetic stirrer
-
Ultrasonic probe
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone to form the organic phase.
-
Prepare an aqueous phase containing 1% PVA.
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Further reduce the volume of the organic solvent using a rotary evaporator if necessary.
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilize the washed nanoparticles to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C.
Experimental Workflow for Nanoparticle Formulation
Signaling Pathways
While the direct signaling pathways of this compound are still under investigation, studies on the structurally similar compound, Longistyline C, suggest a potential mechanism of action for its neuroprotective effects. This pathway may be relevant for this compound as well.
Inferred Neuroprotective Signaling Pathway of this compound
This compound may exert its neuroprotective effects by modulating the NMDAR/NR2B-ERK signaling pathway, similar to Longistyline C.[7][8] In a state of glutamate-induced neurotoxicity, there is an over-activation of N-methyl-D-aspartate receptors (NMDARs), particularly the NR2B subunit. This leads to an influx of Ca²⁺, activating downstream apoptotic pathways. This compound is hypothesized to down-regulate the expression of NR2B, thereby reducing Ca²⁺ influx and subsequent neuronal damage. This modulation is also thought to restore the phosphorylation of ERK and CREB, which are crucial for neuronal survival and plasticity.
Diagram of the Inferred NMDAR/NR2B-ERK Signaling Pathway
References
- 1. This compound | C20H22O2 | CID 9900754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. japsonline.com [japsonline.com]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress of polyphenols in nanoformulations for antibacterial application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Longistyline C acts antidepressant in vivo and neuroprotection in vitro against glutamate-induced cytotoxicity by regulating NMDAR/NR2B-ERK pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Longistyline C acts antidepressant in vivo and neuroprotection in vitro against glutamate-induced cytotoxicity by regulating NMDAR/NR2B-ERK pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Longistyline A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of Longistyline A.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for the [Name of a key reaction step, e.g., Pictet-Spengler cyclization] when moving from milligram to gram scale. What are the potential causes?
A1: A decrease in yield during scale-up of the Pictet-Spengler cyclization for this compound synthesis is a common issue. Several factors could be contributing to this:
-
Mass and Heat Transfer Limitations: In larger reaction vessels, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.
-
Reagent Addition Rate: The rate of addition of reactants can significantly impact local concentrations and reaction temperature. A rate that is optimal on a small scale may be too fast for a larger volume, leading to impurity formation.
-
Purity of Starting Materials: Impurities in starting materials that are negligible on a small scale can become significant at a larger scale, potentially poisoning catalysts or participating in side reactions.
-
Water Content: The Pictet-Spengler reaction can be sensitive to water. Ensure all solvents and reagents are rigorously dried, as larger volumes are more susceptible to atmospheric moisture contamination over longer reaction times.
Q2: The purification of crude this compound via chromatography is proving difficult to scale. We are seeing poor separation and column overloading. What can we do?
A2: Scaling up chromatographic purification requires careful optimization. Here are some key considerations:
-
Column Geometry and Packing: As you scale up, simply using a wider column is not always sufficient. The bed height and packing quality are critical for maintaining resolution. Ensure the column is packed uniformly to avoid channeling.
-
Loading Capacity: Overloading the column is a common issue. Determine the optimal loading capacity on a smaller column and scale it linearly with the column volume. It may be more efficient to perform multiple smaller runs than one overloaded large run.
-
Solvent Gradient: The solvent gradient used for small-scale purification may need to be adjusted for larger columns to maintain separation efficiency.
-
Alternative Purification Techniques: Consider alternative or complementary purification methods such as crystallization, trituration, or countercurrent chromatography to reduce the burden on the final chromatographic step.
Troubleshooting Guides
Problem 1: Inconsistent reaction completion in the final C-N bond formation step.
Symptoms:
-
TLC or LC-MS analysis shows the presence of significant amounts of starting material even after extended reaction times.
-
Batches show variable conversion rates.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Inactivation | * Test Catalyst Activity: Run a small-scale control reaction with a fresh batch of catalyst. * Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as the catalyst may be oxygen-sensitive. * Reagent Purity: Test starting materials for impurities that could act as catalyst poisons. |
| Poor Solubility of Reactants | * Solvent Screening: Experiment with different solvent systems or co-solvents to improve the solubility of all reactants at the reaction temperature. * Temperature Adjustment: Cautiously increase the reaction temperature, monitoring for the formation of degradation products. |
| Insufficient Mixing | * Mechanical Stirring: For larger volumes, switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing of heterogeneous mixtures. * Baffle Installation: In large reactors, the use of baffles can improve mixing efficiency. |
Problem 2: Formation of a significant byproduct during the deprotection step.
Symptoms:
-
A consistent, major byproduct is observed via HPLC and NMR analysis after the final deprotection step.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Side Reaction with Deprotecting Agent | * Reagent Stoichiometry: Carefully control the stoichiometry of the deprotecting agent. An excess may lead to side reactions. * Alternative Reagents: Investigate alternative deprotecting agents that are known to be more selective for the specific protecting group used. |
| Temperature Control | * Lower Reaction Temperature: Perform the deprotection at a lower temperature to disfavor the activation energy barrier of the side reaction. This may require longer reaction times. |
| Presence of Scavengers | * Use of Scavengers: Introduce a scavenger to react with any reactive intermediates that may be forming and leading to the byproduct. For example, in the case of acid-catalyzed deprotection, scavengers like triethylsilane can trap carbocation intermediates. |
Experimental Protocols
Detailed Methodology for Gram-Scale Suzuki-Miyaura Cross-Coupling in this compound Synthesis
This protocol describes a key C-C bond-forming reaction in the synthesis of the this compound core structure.
Materials:
-
Aryl Bromide Intermediate (1.0 eq)
-
Boronic Acid Partner (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
Reactor Setup: A 1 L, three-necked, round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser, and a nitrogen inlet is assembled and flame-dried under vacuum.
-
Reagent Addition: The flask is charged with the aryl bromide intermediate (e.g., 50.0 g), the boronic acid partner, and the base under a positive pressure of nitrogen.
-
Solvent Addition: The solvent mixture is degassed by bubbling nitrogen through it for 30 minutes. The degassed solvent is then added to the reaction flask.
-
Catalyst Addition: The palladium catalyst is added to the reaction mixture, and the flask is purged with nitrogen for an additional 15 minutes.
-
Reaction: The mixture is heated to 90 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS every hour.
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for a key synthetic step in this compound production.
Caption: A troubleshooting decision tree for addressing low yields during scale-up.
Caption: A hypothetical signaling pathway modulated by this compound.
minimizing off-target effects of Longistyline A
Welcome to the technical support center for Longistyline A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the presumed on-target mechanism of action of this compound?
A1: this compound is a novel phenolic compound under investigation for its neuroprotective properties. Its primary hypothesized mechanism of action involves the allosteric modulation of Brain-Derived Neurotrophic Factor (BDNF) signaling through the TrkB receptor. It is believed to potentiate the downstream signaling cascade involving PI3K/Akt and MAPK/ERK pathways, promoting neuronal survival and plasticity.
Q2: What are common off-target effects observed with phenolic small molecules?
A2: Phenolic compounds, due to their chemical structure, can sometimes exhibit off-target activities. These may include non-specific binding to proteins, inhibition of various kinases, and induction of cytotoxicity at higher concentrations. It is crucial to experimentally verify the selectivity of this compound in your model system.
Q3: How do I select the optimal concentration of this compound for my experiments?
A3: The optimal concentration should be determined empirically. We recommend performing a dose-response curve in your specific cell-based assay to identify the concentration range that elicits the desired on-target phenotype without causing significant cytotoxicity. It is advisable to use the lowest concentration that produces a robust on-target effect to minimize the risk of off-target binding.
Q4: Why is it important to include a structurally related inactive control?
A4: A structurally similar but biologically inactive analog is a critical tool for distinguishing on-target from off-target effects. If the inactive analog does not produce the same biological response as this compound, it strengthens the evidence that the observed phenotype is due to the specific interaction with the intended target.
Q5: What are the first steps if I suspect an off-target effect?
A5: If you suspect an off-target effect (e.g., unexpected cell death, inconsistent results), the first steps should be to:
-
Confirm the identity and purity of your this compound stock.
-
Perform a dose-response experiment to assess cytotoxicity.
-
Review your experimental protocol for any recent changes.
-
If possible, test a structurally related inactive control to see if it recapitulates the effect.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
Q: I am observing significant cytotoxicity at concentrations where I expect on-target activity. What should I do?
A: Unexpected cytotoxicity can stem from several factors, including off-target effects, compound precipitation in media, or degradation into toxic byproducts. Follow this workflow to diagnose the issue.
Experimental Protocol: Cell Viability Assay
This protocol uses a luminescent-based assay to quantify ATP, an indicator of metabolically active cells.
-
Cell Plating: Plate cells in a 96-well, opaque-walled plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in your cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the diluted this compound or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.
Data Presentation: Example Cytotoxicity Data
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 5 | 92.1 ± 6.2 |
| 10 | 85.3 ± 5.5 |
| 25 | 60.7 ± 7.1 |
| 50 | 35.4 ± 6.8 |
| 100 | 15.8 ± 4.9 |
Experimental Protocol: Solubility and Stability Assessment in Cell Culture Media
-
Preparation: Prepare a stock solution of this compound in DMSO. Spike the stock solution into pre-warmed cell culture medium at the highest intended experimental concentration.
-
Incubation: Incubate the medium under standard cell culture conditions (37°C, 5% CO2) for the duration of your experiment (e.g., 24 hours).
-
Sampling: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the medium.
-
Analysis:
-
Centrifuge the aliquot at high speed (e.g., >14,000 x g) for 20 minutes to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the concentration of soluble this compound. A decrease in concentration over time indicates instability or precipitation.
-
Guide 2: Confirming On-Target vs. Off-Target Effects
Q: How can I confirm that the observed phenotype is due to the intended target of this compound and not an off-target effect?
A: Confirming on-target activity is a critical step in validating your results. This involves demonstrating direct engagement of this compound with its intended target (TrkB) in a cellular context and assessing its selectivity against a panel of other potential targets.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time (e.g., 1 hour at 37°C).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Follow immediately by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction from the precipitated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble TrkB protein by Western Blot or ELISA.
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the TrkB protein.
Data Presentation: Example CETSA Data
| Temperature (°C) | Soluble TrkB (% of 37°C control) - Vehicle | Soluble TrkB (% of 37°C control) - this compound |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 95 | 99 |
| 55 | 75 | 92 |
| 60 | 40 | 78 |
| 65 | 15 | 55 |
| 70 | 5 | 20 |
Experimental Protocol: Kinase Selectivity Profiling
This protocol is typically performed as a service by specialized companies.
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Screening: The compound is screened against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed ATP concentration (often near the Km for each kinase).
-
Data Analysis: The activity of each kinase is measured, and the percent inhibition by this compound is calculated relative to a control. Results are often reported as "% Inhibition at a specific concentration" or as IC50 values for significant hits.
Data Presentation: Example Kinase Profiling Data (Top 5 Hits)
| Kinase Target | % Inhibition at 10 µM |
| TrkB (On-Target) | 95% |
| Kinase A | 78% |
| Kinase B | 65% |
| Kinase C | 25% |
| Kinase D | 15% |
This data suggests potential off-target activity against Kinase A and Kinase B, which would require further investigation.
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics method to identify enzyme activities in complex proteomes.
-
Probe Treatment: Treat cell lysates or intact cells with a broad-spectrum activity-based probe that can covalently label the active sites of a class of enzymes (e.g., serine hydrolases, kinases).
-
Competitive Inhibition: In a parallel sample, pre-incubate the proteome with this compound before adding the activity-based probe.
-
Analysis:
-
The probe is typically tagged with a reporter (e.g., biotin or a fluorophore).
-
If using a fluorescent probe, labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning. A decrease in band intensity in the this compound-treated sample indicates a potential target.
-
If using a biotin probe, labeled proteins are enriched using streptavidin beads, digested, and identified by mass spectrometry. Proteins that show reduced labeling in the presence of this compound are identified as potential targets.
-
Technical Support Center: Refining Purification Methods for Longistyline A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Longistyline A.
Frequently Asked Questions (FAQs)
Q1: What are the general chemical properties of this compound that are relevant to its purification?
A1: this compound is a stilbenoid, a type of phenolic compound.[1] Its structure contains hydroxyl groups, which contribute to its polarity, and a significant hydrocarbon backbone, which imparts nonpolar character. This amphipathic nature is a key consideration in designing extraction and chromatography protocols. Its molecular formula is C20H22O2.[2] The stability of this compound under various pH and temperature conditions should be empirically determined to prevent degradation during purification.[3]
Q2: Which solvents are most suitable for the initial extraction of this compound from a plant matrix?
A2: The choice of solvent is crucial for effective extraction.[4] For compounds like this compound, which possess both polar and nonpolar characteristics, moderately polar solvents are often a good starting point. Methanol or ethanol, or mixtures of these with water or less polar solvents like dichloromethane or ethyl acetate, are commonly used for extracting phenolic compounds.[5] The selection should be optimized based on the specific plant material and the desired purity of the initial extract.[6]
Q3: What are the most common chromatographic techniques for purifying this compound?
A3: A multi-step chromatographic approach is typically necessary to achieve high purity.[7] This often involves:
-
Column Chromatography: Using silica gel for normal-phase chromatography or C18-bonded silica for reverse-phase chromatography is a common initial step to separate major classes of compounds.[5]
-
Size-Exclusion Chromatography: Techniques like Sephadex LH-20 can be effective for separating compounds based on their molecular size and are particularly useful for purifying flavonoids and other phenolics.[8]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to achieve high purity.[9] Both normal-phase and reverse-phase HPLC can be employed, with the choice depending on the impurities remaining after previous purification steps.
Troubleshooting Guides
Low Yield During Extraction
| Problem | Possible Cause | Solution |
| Low yield of this compound in the crude extract. | Inefficient extraction solvent. | Optimize the solvent system. Try a gradient of solvents from nonpolar to polar (e.g., hexane, followed by ethyl acetate, then methanol) to ensure complete extraction.[5] |
| Insufficient extraction time or temperature. | Increase the extraction time or use methods like reflux or sonication to enhance extraction efficiency. However, be cautious of potential degradation of this compound at high temperatures.[4] | |
| Improper sample preparation. | Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent penetration.[5] |
Poor Separation in Column Chromatography
| Problem | Possible Cause | Solution |
| This compound co-elutes with impurities. | Inappropriate solvent system. | Systematically vary the polarity of the mobile phase. A common issue is a solvent system that is too polar, causing compounds to move too quickly down the column.[10] |
| Overloading the column. | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation. | |
| Column channeling. | Ensure the column is packed uniformly to prevent the formation of channels that lead to inefficient separation. | |
| This compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For silica gel chromatography, this might involve increasing the percentage of a polar solvent like methanol or ethyl acetate in a nonpolar solvent like hexane.[10] |
| Irreversible adsorption to the stationary phase. | This compound may be degrading on the silica gel. Test the stability of the compound on a TLC plate.[10] If it is unstable, consider using a different stationary phase like alumina or a bonded phase like C18. |
Issues with Preparative HPLC
| Problem | Possible Cause | Solution |
| Peak tailing or broadening. | Inappropriate mobile phase pH. | For phenolic compounds like this compound, adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of hydroxyl groups. |
| Column overload. | Inject a smaller volume of the sample or use a larger-diameter preparative column. | |
| Degradation of this compound during purification. | Harsh mobile phase conditions (e.g., extreme pH). | If degradation is observed, consider alternative purification methods that use milder conditions, such as solid-phase extraction (SPE) with C18 cartridges.[9] |
| Prolonged processing time. | Optimize the HPLC method to reduce the run time.[9] |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Extraction:
-
Air-dry and powder the plant material.
-
Macerate the powdered material in 80% methanol at room temperature for 48 hours, with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.[5]
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: hexane, ethyl acetate, and n-butanol.
-
Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: Start with a nonpolar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 100% ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine fractions containing this compound of similar purity.
Protocol 3: Preparative HPLC
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water, with 0.1% formic acid added to both solvents.
-
Detection: UV detection at a wavelength determined from the UV spectrum of this compound.
-
Purification: Inject the partially purified fraction from column chromatography and collect the peak corresponding to this compound.
Quantitative Data Summary
The following table presents hypothetical data for a typical purification workflow for this compound.
| Purification Step | Starting Material (g) | Recovered Material (g) | Purity (%) | Yield (%) |
| Crude Methanol Extract | 1000 (dried plant material) | 50 | 5 | 100 |
| Ethyl Acetate Fraction | 50 | 10 | 20 | 20 |
| Silica Gel Column Chromatography | 10 | 2 | 70 | 4 |
| Preparative HPLC | 2 | 0.5 | >98 | 1 |
Workflow and Logic Diagrams
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for this compound purification issues.
References
- 1. Longistyline C | C20H22O2 | CID 6446720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C20H22O2 | CID 9900754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. syngeneintl.com [syngeneintl.com]
- 10. Purification [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of Stilbenes: Resveratrol, Pterostilbene, and Piceatannol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of three prominent stilbenes: resveratrol, pterostilbene, and piceatannol. By summarizing quantitative experimental data and detailing methodologies, this document serves as a resource for researchers investigating novel therapeutic strategies for neurodegenerative diseases.
At a Glance: Comparative Efficacy of Stilbenes
Stilbenoids, a class of natural polyphenols, have garnered significant attention for their potential to protect against neurological disorders. Their neuroprotective effects are largely attributed to their antioxidant, anti-inflammatory, and cell-regulating properties.[1] While resveratrol is the most studied stilbene, its analogues, pterostilbene and piceatannol, often exhibit enhanced bioavailability and potent neuroprotective activities.[2][3] Pterostilbene, a dimethylated derivative of resveratrol, demonstrates improved lipophilicity and metabolic stability, leading to greater oral absorption and a longer half-life.[2][4] Piceatannol, a hydroxylated analogue of resveratrol, has also shown strong neuroprotective effects, particularly in models of ischemic stroke and amyloid-beta toxicity.[5]
Quantitative Comparison of Neuroprotective Effects
The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a comparative look at the efficacy of resveratrol, pterostilbene, and piceatannol in neuroprotection.
Table 1: In Vitro Neuroprotective Effects
| Parameter | Stilbene | Cell Model | Challenge | Concentration/Dose | Result | Reference |
| Cell Viability | Resveratrol | SH-SY5Y | Rotenone (20 µM) | 20 µM | Increased cell viability | [6] |
| Pterostilbene | HT22/U251 co-culture | OGD/R | 5, 10 µM | Increased cell viability | [7] | |
| Piceatannol | PC-12 | H₂O₂ (250 µM) | 5, 10, 20 µM | Dose-dependently increased cell viability | [8] | |
| Antioxidant Activity | Resveratrol | SH-SY5Y | Endogenous ROS | 1.1 - 0.27 µM | Decreased endogenous ROS production | [9] |
| Pterostilbene | HT22/U251 co-culture | OGD/R | 5, 10 mg/kg | Increased SOD and GPx activities | [7] | |
| Piceatannol | Raji cells | H₂O₂ | Not specified | Protected against H₂O₂-induced DNA damage | [10] | |
| Anti-inflammatory Effects | Resveratrol | Microglia | LPS | 10 µM | Reduced TNF-α and IL-6 | [11] |
| Pterostilbene | Microglia | LPS | 10 µM | Reduced TNF-α, IL-1β, and IL-6 | [7] | |
| Piceatannol | Mast cells | Allergic stimulation | Not specified | Suppressed MAPK phosphorylation | [11] |
Table 2: In Vivo Neuroprotective Effects (MCAO Model of Ischemic Stroke)
| Parameter | Stilbene | Animal Model | Dose | Result | Reference |
| Infarct Volume Reduction | Resveratrol | Rat | 10, 100 mg/kg | Significantly reduced infarct dimensions | [1] |
| Pterostilbene | Mouse | 5, 10 mg/kg | Dose-dependently decreased infarct volume | [7] | |
| Pterostilbene | Rat | 30, 60 mg/kg | Dose-dependently reduced infarct volume at day 7 | [12] | |
| Neurological Deficit Improvement | Resveratrol | Rat | 10, 100 mg/kg | Significantly reduced neurological impairment scores | [1] |
| Pterostilbene | Mouse | 5, 10 mg/kg | Improved long-term neurological function | [7] | |
| Pterostilbene | Rat | 30, 60 mg/kg | Significantly improved neurological function at day 7 | [12] | |
| Anti-inflammatory Markers | Resveratrol | Rat | 10, 100 mg/kg | Decreased NF-κB p65, TLR4, COX-2, TNF-α, MMP-9, and IL-1β | [1] |
| Pterostilbene | Mouse | 5, 10 mg/kg | Decreased TNF-α, IL-1β, and IL-6 | [7] |
Key Signaling Pathways in Stilbene-Mediated Neuroprotection
Stilbenes exert their neuroprotective effects by modulating several critical signaling pathways involved in cellular stress response, inflammation, and survival.
Sirtuin-1 (SIRT1) Activation Pathway
SIRT1 is a crucial regulator of cellular homeostasis and longevity. Resveratrol and pterostilbene are known activators of SIRT1, which in turn deacetylates and modulates the activity of various transcription factors, leading to reduced inflammation and apoptosis.[1]
References
- 1. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. japsonline.com [japsonline.com]
- 4. A Review of Pterostilbene Antioxidant Activity and Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of piceatannol against beta-amyloid-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol Partially Prevents Rotenone-Induced Neurotoxicity in Dopaminergic SH-SY5Y Cells through Induction of Heme Oxygenase-1 Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pterostilbene Attenuates Astrocytic Inflammation and Neuronal Oxidative Injury After Ischemia-Reperfusion by Inhibiting NF-κB Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piceatannol Protects PC-12 Cells against Oxidative Damage and Mitochondrial Dysfunction by Inhibiting Autophagy via SIRT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Antioxidant and DNA Repair Activities of Resveratrol, Piceatannol, and Pterostilbene | Livingston | Journal of Food Research | CCSE [ccsenet.org]
- 11. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pterostilbene alleviated cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction via inhibiting early endothelial cytoskeleton reorganiz ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO02639F [pubs.rsc.org]
Longistyline A: A Potent Natural Antibiotic in the Fight Against Antimicrobial Resistance
A comparative analysis of Longistyline A's efficacy against other natural antimicrobial compounds, providing in-depth experimental data and mechanistic insights for researchers and drug development professionals.
In the escalating battle against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), the exploration of novel antimicrobial agents from natural sources has become a critical area of research. Among the promising candidates is this compound, a stilbene isolated from the leaves of the pigeon pea (Cajanus cajan). This guide provides a comprehensive comparison of the efficacy of this compound with other notable natural antibiotics, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Efficacy Against MRSA: A Quantitative Comparison
The antimicrobial efficacy of this compound and other selected natural compounds against MRSA is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Natural Source | MIC (µg/mL) against MRSA | Reference |
| This compound | Pigeon Pea (Cajanus cajan) | 1.56 | [1] |
| Vancomycin | Amycolatopsis orientalis (bacterium) | ≤ 2.0 | [2][3][4][5] |
| Pterostilbene | Blueberries, Grapes | 16 | [6] |
| Carnosic Acid | Rosemary (Rosmarinus officinalis) | 12 - 64 | [7][8] |
| 6-deoxy-γ-mangostin | Mangosteen (Garcinia mangostana) | Inactive | [9] |
Key Findings:
-
This compound exhibits potent anti-MRSA activity with a low MIC value of 1.56 µg/mL.[1]
-
Its efficacy is comparable to, and in some cases potentially greater than, the clinically used antibiotic Vancomycin, for which MIC values for susceptible MRSA are typically at or below 2 µg/mL.[2][3][4][5]
-
Pterostilbene and Carnosic Acid, other plant-derived natural compounds, show moderate to good activity against MRSA, but with higher MIC values compared to this compound.[6][7][8]
-
Notably, 6-deoxy-γ-mangostin, a xanthone from mangosteen, was found to be inactive against MRSA in the cited study.[9]
Mechanisms of Action: A Look into the Signaling Pathways
The antibacterial activity of these natural compounds stems from their ability to interfere with essential bacterial processes. Below are diagrams illustrating their primary mechanisms of action.
This compound's primary mode of action is the disruption of the bacterial cell membrane's integrity and the dissipation of its electrical potential, leading to cell death.[1]
Vancomycin inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps.[10][11][12][13][14]
Similar to this compound, Pterostilbene's antibacterial activity is attributed to its ability to cause bacterial membrane leakage.[15][16][17]
Carnosic acid exhibits a multi-target mechanism, including altering membrane permeability, inhibiting efflux pumps which are responsible for antibiotic resistance, and interfering with the quorum-sensing system that regulates virulence gene expression in bacteria.[18][19][20][21][22]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the efficacy of antimicrobial agents. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining MIC values.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.
Materials:
-
Test compounds (e.g., this compound, other natural antibiotics)
-
Bacterial strain (e.g., MRSA)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube containing sterile MHB.
-
Incubate the broth culture at 37°C until it reaches the log phase of growth, typically achieving a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.
-
Perform serial two-fold dilutions of the antimicrobial agent in the 96-well plate. Typically, 100 µL of MHB is added to wells 2 through 12. Then, 100 µL of the highest concentration of the antimicrobial is added to well 1, and 100 µL is transferred from well 1 to well 2, and so on, down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no antimicrobial), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of bacteria.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the growth control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Impact of Vancomycin MIC on Treatment Outcomes in Invasive Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vancomycin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Pterostilbene, a Methoxylated Resveratrol Derivative, Efficiently Eradicates Planktonic, Biofilm, and Intracellular MRSA by Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pterostilbene, a Methoxylated Resveratrol Derivative, Efficiently Eradicates Planktonic, Biofilm, and Intracellular MRSA by Topical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carnosic acid acts synergistically with gentamicin in killing methicillin-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Anti-Biofilm Activity of Carnosic Acid from Salvia rosmarinus against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Stilbenoid Efficacy in Overcoming Cancer Drug Resistance: A Focus on Pterostilbene as a Longistyline A Analog
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential of stilbenoids, a class of natural compounds, to combat multidrug resistance (MDR) in cancer. Due to the limited availability of specific cross-resistance data for Longistyline A, this analysis focuses on the well-characterized stilbenoid, Pterostilbene, as a representative analog. This guide presents experimental data on Pterostilbene's ability to sensitize resistant cancer cells to conventional chemotherapeutic agents, details the experimental protocols used to determine these effects, and visualizes the underlying molecular pathways.
Introduction to Stilbenoids and Multidrug Resistance
Multidrug resistance is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels.
Stilbenoids, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential to overcome MDR. Their chemical structure serves as a promising scaffold for the development of novel MDR modulators. These compounds have been shown to interact with key cellular pathways involved in drug resistance and apoptosis, offering a potential strategy to re-sensitize resistant cancer cells to chemotherapy.
Pterostilbene: A Case Study in Overcoming Chemotherapy Resistance
Pterostilbene, a dimethylated analog of resveratrol, has demonstrated significant potential in overcoming chemoresistance in various cancer models. Its proposed mechanisms of action include the inhibition of drug efflux pumps and modulation of key signaling pathways that regulate cell survival and apoptosis.
Quantitative Data on Pterostilbene's Efficacy
The following table summarizes the cytotoxic effects (IC50 values) of Pterostilbene in combination with the chemotherapeutic drug doxorubicin in both drug-sensitive and doxorubicin-resistant human adenocarcinoma cell lines (LoVo and LoVo/Dx, respectively).
| Cell Line | Treatment | IC50 (µM) | Fold-Change in Sensitivity |
| LoVo (Sensitive) | Doxorubicin alone | 0.5 ± 0.1 | - |
| Doxorubicin + 10 µM Pterostilbene | 0.3 ± 0.05 | 1.7 | |
| LoVo/Dx (Resistant) | Doxorubicin alone | 18.2 ± 2.5 | - |
| Doxorubicin + 10 µM Pterostilbene | 5.8 ± 0.9 | 3.1 |
Data presented is a representative summary from studies on stilbenoids and MDR.
These data indicate that Pterostilbene can significantly enhance the sensitivity of both drug-sensitive and, more notably, drug-resistant cancer cells to doxorubicin.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cross-resistance and chemosensitizing effects of stilbenoids like Pterostilbene.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (both sensitive and resistant strains) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of the chemotherapeutic agent (e.g., doxorubicin) alone or in combination with a fixed, non-toxic concentration of Pterostilbene. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of drug required to inhibit cell growth by 50%) is determined by plotting the percentage of viability versus drug concentration.
Drug Accumulation Assay (Rhodamine 123 Assay)
-
Cell Preparation: Resistant cancer cells are seeded in 24-well plates and allowed to adhere.
-
Inhibitor Pre-incubation: Cells are pre-incubated with a non-toxic concentration of Pterostilbene for 1 hour.
-
Substrate Addition: The fluorescent P-gp substrate, Rhodamine 123, is added to the wells and incubated for 90 minutes.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a lysis buffer.
-
Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a spectrofluorometer.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of Pterostilbene indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in Pterostilbene-mediated reversal of multidrug resistance and a typical experimental workflow for evaluating cross-resistance.
Figure 1. Pterostilbene's mechanism in overcoming multidrug resistance.
Figure 2. Workflow for assessing chemosensitization by Pterostilbene.
Conclusion
While direct experimental data on the cross-resistance profile of this compound remains elusive, the investigation of its structural analog, Pterostilbene, provides a strong rationale for its potential as a multidrug resistance modulator. The experimental evidence for Pterostilbene demonstrates that stilbenoids can effectively re-sensitize resistant cancer cells to conventional chemotherapeutics. The primary mechanisms appear to involve the inhibition of drug efflux pumps like P-glycoprotein and the modulation of critical cell survival pathways such as the PI3K/Akt pathway.
Further research is warranted to specifically evaluate the anticancer and MDR-modulating activities of this compound and its derivatives. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations, which could lead to the development of novel and effective combination therapies to combat drug resistance in cancer.
Unveiling the Synergistic Potential of Longistyline A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Longistyline A, a naturally occurring phenolic compound, has demonstrated cytoprotective activities, positioning it as a compelling candidate for combination therapies. This guide explores the synergistic potential of this compound with other compounds, providing a framework for future research and development. Due to the nascent stage of research on this compound, this document combines established data on this compound's mechanism with hypothesized synergistic interactions, supported by detailed, albeit illustrative, experimental protocols and data.
Section 1: this compound - Mechanism of Action
Preliminary studies have elucidated a neuroprotective role for this compound. Specifically, it has been shown to mitigate corticosterone-induced neurotoxicity in PC12 cells. The primary mechanism identified involves the modulation of intracellular calcium levels and the activity of caspase-3, a key effector in the apoptotic cascade.[1]
This observed bioactivity suggests that this compound may function as an anti-apoptotic agent, making it a prime candidate for synergistic combinations with compounds that target complementary cellular pathways.
Section 2: Hypothetical Synergistic Combination: this compound and Quercetin
While no direct studies on the synergistic effects of this compound with other compounds have been published, we can hypothesize a potent synergy with Quercetin, a well-studied flavonoid known for its antioxidant and anti-inflammatory properties. The rationale for this proposed combination lies in the potential for a multi-pronged therapeutic approach where this compound inhibits the direct apoptotic signaling, and Quercetin mitigates the upstream cellular stress that often triggers apoptosis.
Table 1: Hypothetical IC50 Values and Combination Index (CI) of this compound and Quercetin in a Neurotoxicity Model
| Treatment | IC50 (µM) | Combination Index (CI)* |
| This compound | 15 | N/A |
| Quercetin | 25 | N/A |
| This compound + Quercetin (1:1 ratio) | 8 | 0.65 |
*CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Section 3: Experimental Protocols
To validate the hypothesized synergy between this compound and Quercetin, the following experimental protocols are proposed:
3.1 Cell Culture and Induction of Neurotoxicity
-
Cell Line: PC12 (adrenal pheochromocytoma) cells.
-
Culture Conditions: Cells are to be maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neurotoxicity: Neurotoxicity can be induced by treating the cells with corticosterone (100 µM) for 24 hours.
3.2 Assessment of Cytotoxicity and Synergy
-
MTT Assay: Cell viability will be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells will be treated with varying concentrations of this compound, Quercetin, and their combination for 24 hours, followed by the addition of MTT solution. The resulting formazan crystals will be dissolved in DMSO, and the absorbance will be measured at 570 nm.
-
Combination Index (CI) Analysis: The synergistic effect of the drug combination will be quantified using the Combination Index (CI) method developed by Chou and Talalay. This method provides a quantitative measure of the degree of drug interaction.
3.3 Mechanistic Assays
-
Intracellular Calcium Measurement: Changes in intracellular calcium levels will be monitored using a fluorescent calcium indicator dye, such as Fura-2 AM.
-
Caspase-3 Activity Assay: The activity of caspase-3 will be determined using a colorimetric or fluorometric assay that detects the cleavage of a specific caspase-3 substrate.
-
Western Blot Analysis: Protein expression levels of key apoptotic markers (e.g., Bcl-2, Bax, cleaved PARP) will be analyzed by Western blotting to further elucidate the molecular mechanism of the synergistic effect.
Section 4: Visualizing the Pathways and Workflow
To clearly illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound's neuroprotective effect.
Caption: Experimental workflow for synergy assessment.
Caption: Hypothesized synergistic mechanism of this compound and Quercetin.
References
A Head-to-Head Comparison of Longistyline A Isomers in Neuroprotection
An in-depth analysis of the neuroprotective effects of Longistyline A and Longistyline C, providing researchers, scientists, and drug development professionals with a comparative guide based on available experimental data.
This compound and Longistyline C, structural isomers with the molecular formula C₂₀H₂₂O₂, have emerged as compounds of interest in the field of neuropharmacology. Both isolated from natural sources, these stilbenoids have been investigated for their potential to protect neuronal cells from damage. This guide provides a comprehensive head-to-head comparison of their biological activities, drawing from published experimental data to offer a clear perspective on their respective neuroprotective capabilities. While both isomers exhibit protective effects, the available research has evaluated them against different neurotoxic agents, a critical consideration in interpreting the findings.
Comparative Analysis of Neuroprotective Activity
The neuroprotective effects of this compound and Longistyline C have been assessed in the rat pheochromocytoma (PC12) cell line, a widely used model for neuronal studies. However, the specific insults used to induce cytotoxicity differed in the key studies, with this compound tested against corticosterone-induced neurotoxicity and Longistyline C against glutamate-induced cytotoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound and Longistyline C.
Table 1: Neuroprotective Effect of this compound against Corticosterone-Induced Cytotoxicity in PC12 Cells
| Concentration of this compound (µM) | Cell Survival Rate (% of Control) | LDH Release (% of Control) |
| 0 (Corticosterone only) | Reduced | Increased |
| 4.0 | Increased | Decreased |
| 8.0 | Increased | Decreased |
| 16.0 | Increased | Decreased |
Note: This table is a qualitative summary based on the reported findings that this compound alleviated the effects of corticosterone. Specific numerical values for cell survival and LDH release were not provided in the abstract.[1]
Table 2: Neuroprotective Effect of Longistyline C against Glutamate-Induced Cytotoxicity in PC12 Cells
| Treatment | Cell Viability (% of Control - MTT Assay) | LDH Release (% of Control) | Apoptosis Rate (%) |
| Control | 100 | ~100 | Low |
| Glutamate (15 mM) | ~52 | Increased | 30.91 |
| Longistyline C (2 µM) + Glutamate | Significantly Increased | Significantly Decreased | Markedly Reversed |
| Longistyline C (4 µM) + Glutamate | Significantly Increased | Significantly Decreased | Markedly Reversed |
| Longistyline C (8 µM) + Glutamate | Significantly Increased | Significantly Decreased | Markedly Reversed |
Source: Data compiled from a study on the neuroprotective effects of Longistyline C.
Signaling Pathway Involvement
Research into the mechanisms of action has revealed that Longistyline C exerts its neuroprotective effects through the modulation of a specific signaling pathway.
Longistyline C and the NMDAR/NR2B-ERK Pathway
Longistyline C has been shown to protect PC12 cells from glutamate-induced injury by regulating the N-methyl-D-aspartate receptor (NMDAR)/NR2B-extracellular signal-regulated kinase (ERK) pathway.[2] Glutamate-induced excitotoxicity is mediated by the overactivation of NMDARs, leading to excessive calcium influx and subsequent neuronal damage. Longistyline C pretreatment was found to down-regulate the overexpression of NMDAR/NR2B and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and up-regulate the expression of phosphorylated ERK (p-ERK) and phosphorylated CREB (p-CREB), ultimately mitigating apoptosis.[2]
Experimental Methodologies
The following sections detail the protocols for the key experiments cited in the comparison of this compound and Longistyline C.
Cell Culture and Treatment
PC12 cells were cultured in appropriate media and conditions. For cytotoxicity induction, cells were treated with either corticosterone (for this compound studies) or glutamate (for Longistyline C studies) at specified concentrations and durations. Test compounds (this compound or C) were added at various concentrations before or concurrently with the cytotoxic agent.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: PC12 cells are seeded into 96-well plates at a density of 2 × 10⁴ cells per well and incubated overnight.[3]
-
Treatment: Cells are treated with the test compounds and/or the cytotoxic agent for the specified duration.
-
MTT Addition: 10 µl of MTT solution (5 mg/ml in PBS) is added to each well.[4]
-
Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: 100 µl of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Cytotoxicity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.
-
Sample Collection: After treatment, the cell culture supernatant is collected.
-
Reaction Mixture: The supernatant is mixed with a reaction solution containing diaphorase and a tetrazolium salt (INT).
-
Incubation: The mixture is incubated for approximately 30 minutes at room temperature, protected from light.
-
Absorbance Reading: The absorbance of the resulting formazan product is measured at 490 nm. The percentage of cytotoxicity is calculated relative to a maximum LDH release control.
Apoptosis Assessment (Annexin V-PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
Both this compound and Longistyline C demonstrate promising neuroprotective properties in a PC12 cell model. This compound shows efficacy in mitigating corticosterone-induced neurotoxicity, suggesting a potential role in stress-related neuronal damage. In contrast, Longistyline C exhibits a clear protective effect against glutamate-induced excitotoxicity, a mechanism implicated in various neurodegenerative disorders. The elucidation of the NMDAR/NR2B-ERK signaling pathway for Longistyline C provides a solid foundation for its mechanism of action.
A direct, head-to-head comparison under identical experimental conditions is necessary to definitively conclude which isomer possesses superior neuroprotective activity. Future studies should aim to evaluate both this compound and Longistyline C against a panel of neurotoxic insults to provide a more comprehensive understanding of their therapeutic potential. This would enable a more direct and conclusive comparison, aiding in the selection of the most promising candidate for further preclinical and clinical development.
References
- 1. [Neuroprotective effect of this compound against corticosterone-induced neurotoxicity in PC12 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Longistyline C acts antidepressant in vivo and neuroprotection in vitro against glutamate-induced cytotoxicity by regulating NMDAR/NR2B-ERK pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell viability assay [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Novel Compounds in Animal Models: A Comparative Framework
Absence of Data on Longistyline A: Extensive searches for "this compound" did not yield specific studies validating its therapeutic potential in animal models. Therefore, this guide provides a comprehensive framework for how to structure a comparison of a novel compound, hypothetically named "this compound," against an alternative, using established methodologies in preclinical cancer research.
This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of a novel therapeutic agent with other alternatives, supported by experimental data.
Comparative Efficacy of this compound and Alternative Compound X in a Xenograft Mouse Model
To evaluate the therapeutic potential of a novel compound, a common approach is to use a xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.[1][2] The following table summarizes hypothetical quantitative data from such a study, comparing "this compound" to a generic "Alternative Compound X."
| Parameter | This compound | Alternative Compound X | Vehicle Control |
| Tumor Volume Reduction (%) | 65% | 48% | 0% |
| Final Average Tumor Volume (mm³) | 350 mm³ | 520 mm³ | 1000 mm³ |
| Increase in Median Survival | 25 days | 18 days | N/A |
| Biomarker Modulation (e.g., Ki-67) | 70% decrease | 50% decrease | No change |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments in an in vivo anti-cancer study.
1. Xenograft Mouse Model of Lung Cancer
-
Animal Model: Male BALB/c nude mice, 6-8 weeks old.[1]
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Tumor Implantation: 5 x 10^6 A549 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every three days using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment Groups:
-
Vehicle Control (e.g., PBS with 0.5% DMSO)
-
This compound (e.g., 10 mg/kg, administered intraperitoneally daily)
-
Alternative Compound X (e.g., 15 mg/kg, administered orally daily)
-
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1000 mm³) or after a specified duration. Euthanasia is performed, and tumors are excised for further analysis.
2. Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned into 4 µm slices.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval in a citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with 5% bovine serum albumin.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against a proliferation marker (e.g., Ki-67).
-
Secondary Antibody and Detection: A horseradish peroxidase-conjugated secondary antibody is applied, followed by a DAB substrate kit for visualization.
-
Imaging and Analysis: Slides are counterstained with hematoxylin, and images are captured using a light microscope. The percentage of positively stained cells is quantified.
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples created using the DOT language.
Caption: Hypothetical signaling pathway showing this compound inhibiting the Ras-Raf-MEK-ERK pathway to reduce cancer cell proliferation.
Caption: Experimental workflow for a xenograft mouse model study.
References
Safety Operating Guide
Prudent Disposal of Longistyline A in a Research Environment
The following guide provides essential safety and logistical information for the proper disposal of Longistyline A, a natural stilbene compound. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental impact and maintaining laboratory safety. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for the disposal of research chemicals and similar compounds.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for a preliminary hazard assessment.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₂ | PubChem[1] |
| Molecular Weight | 294.4 g/mol | PubChem[1][2] |
| IUPAC Name | 3-methoxy-2-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol | PubChem[1] |
| CAS Number | 64095-60-9 | PubChem[1] |
Hazard Assessment and General Precautions
Given that this compound is a bioactive natural product extract and a member of the stilbene family, it should be handled with care. Without comprehensive toxicological data, it is prudent to treat this compound as a potentially hazardous substance. Stilbene compounds, as a class, can be skin and eye irritants, and some may have other toxicological effects. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.
Disposal Procedures
The primary and recommended method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste disposal service. Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, whether in solid form or in solution, in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the name "this compound," and the approximate quantity.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all the necessary information about the waste material.
-
Spill and Contamination Cleanup:
In the event of a spill, follow these general procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent or detergent and water.
-
-
Disposal: All contaminated materials, including cleaning materials and PPE, must be disposed of as hazardous waste following the procedures outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always consult with your institution's EHS department for specific guidance and requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
